Technical Documentation Center

3-(2-Hydroxyethoxy)pyridin-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Hydroxyethoxy)pyridin-2-ol
  • CAS: 1820648-06-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Structure of 3-(2-Hydroxyethoxy)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-(2-Hydroxyethoxy)pyridin-2-ol (CA...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-(2-Hydroxyethoxy)pyridin-2-ol (CAS No: 1820648-06-3). A key focus of this document is the exploration of its tautomeric equilibrium with 3-(2-hydroxyethoxy)-2(1H)-pyridone, a phenomenon central to its chemical behavior. This guide will delve into the molecule's structural features, predicted physicochemical properties, and spectroscopic signature. Furthermore, a proposed synthetic route, along with detailed protocols for purification and analysis, is presented. The potential applications and safety considerations for this compound are also discussed, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of the Pyridin-2-ol Scaffold

Heterocyclic compounds form the backbone of a vast array of biologically active molecules, with over 85% of all such entities containing a heterocyclic ring.[1] Among these, the pyridin-2-ol scaffold is of particular interest in medicinal chemistry. Derivatives of pyridin-2-ol have been investigated for a wide range of therapeutic applications, including their potential as anti-inflammatory, antimicrobial, and antioxidant agents.[1] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and participate in various biological interactions, making it a valuable pharmacophore in drug design.

3-(2-Hydroxyethoxy)pyridin-2-ol introduces a flexible, hydrophilic side chain at the 3-position of the pyridin-2-ol core. This 2-hydroxyethoxy moiety can significantly influence the molecule's physicochemical properties, such as solubility and its ability to interact with biological targets through hydrogen bonding.[1]

Molecular Structure and Physicochemical Properties

Core Structure and Chemical Identifiers

3-(2-Hydroxyethoxy)pyridin-2-ol is a substituted pyridine derivative with the following key identifiers:

PropertyValueSource
IUPAC Name 3-(2-Hydroxyethoxy)pyridin-2-ol
CAS Number 1820648-06-3[1]
Molecular Formula C₇H₉NO₃[1]
Molecular Weight 155.15 g/mol [1]
InChI Key PDBCOLDKVRMJKW-UHFFFAOYSA-N
Predicted Physicochemical Data

Due to the limited availability of experimental data for 3-(2-Hydroxyethoxy)pyridin-2-ol, the following physicochemical properties have been predicted using established computational models and structure-property relationships. These values should be considered estimates and require experimental verification.

PropertyPredicted ValueMethod/Rationale
Melting Point (°C) 110-125Based on related 3-hydroxypyridin-2-one derivatives.
Boiling Point (°C) > 300 (decomposes)High polarity and hydrogen bonding capacity suggest a high boiling point with likely decomposition.
Water Solubility HighThe presence of two hydroxyl groups and an ether linkage is expected to confer significant water solubility.[1]
logP -0.5 to 0.5The hydrophilic nature of the molecule suggests a low octanol-water partition coefficient.
pKa ~8-9 (pyridinium N-H), ~10-11 (hydroxyl groups)Estimated based on the pKa values of similar pyridin-2-ol and alcohol functionalities.

Chemical Reactivity and Tautomerism: A Duality of Character

A fundamental aspect of the chemistry of 3-(2-Hydroxyethoxy)pyridin-2-ol is its existence in a tautomeric equilibrium with 3-(2-hydroxyethoxy)-2(1H)-pyridone. This equilibrium involves the migration of a proton between the oxygen atom at the 2-position and the ring nitrogen atom.

Caption: Tautomeric equilibrium of 3-(2-Hydroxyethoxy)pyridin-2-ol.

The position of this equilibrium is highly dependent on the solvent polarity. In non-polar solvents, the less polar pyridin-2-ol tautomer is generally favored, while in polar solvents, the more polar pyridin-2-one form predominates. This is due to the greater ability of polar solvents to stabilize the larger dipole moment of the pyridin-2-one tautomer.

The aromaticity of the pyridine ring is also a key distinction between the two forms. The pyridin-2-ol tautomer possesses an aromatic ring, which contributes to its stability. In contrast, the pyridin-2-one form has a non-aromatic, diene-like ring system. This difference in electronic structure has significant implications for the molecule's reactivity and spectroscopic properties.

Proposed Synthesis and Purification

Proposed Synthetic Pathway

synthesis_pathway start 2,3-Dihydroxypyridine intermediate1 3-Hydroxy-1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)pyridin-2(1H)-one start->intermediate1 1. NaH, DMF 2. 2-(2-Bromoethoxy)tetrahydro-2H-pyran intermediate2 3-((Tetrahydro-2H-pyran-2-yl)oxy)-1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)pyridin-2(1H)-one intermediate1->intermediate2 Dihydropyran, p-TsOH intermediate3 2-(2-Hydroxyethoxy)pyridin-3-ol intermediate2->intermediate3 1. n-BuLi, THF 2. Ethylene oxide product 3-(2-Hydroxyethoxy)pyridin-2-ol intermediate3->product Deprotection (e.g., HCl)

Caption: Proposed synthetic route for 3-(2-Hydroxyethoxy)pyridin-2-ol.

Detailed Experimental Protocol (Proposed)

Step 1: N-Alkylation of 2,3-Dihydroxypyridine

  • To a solution of 2,3-dihydroxypyridine in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 2-(2-bromoethoxy)tetrahydro-2H-pyran in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 3-hydroxy-1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)pyridin-2(1H)-one.

Step 2: Protection of the 3-Hydroxy Group

  • Dissolve the product from Step 1 in anhydrous dichloromethane (DCM).

  • Add 3,4-dihydro-2H-pyran and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-((tetrahydro-2H-pyran-2-yl)oxy)-1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)pyridin-2(1H)-one.

Step 3: Introduction of the 2-Hydroxyethoxy Group

  • Dissolve the protected intermediate from Step 2 in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour at -78 °C.

  • Bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in THF.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract with an organic solvent.

  • Dry the organic phase and concentrate to yield the crude 2-(2-hydroxyethoxy)pyridin-3-ol with the protecting groups still attached.

Step 4: Deprotection

  • Dissolve the crude product from Step 3 in a mixture of methanol and a catalytic amount of hydrochloric acid.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a mild base and remove the solvent under reduced pressure.

  • The final product, 3-(2-Hydroxyethoxy)pyridin-2-ol, can then be purified.

Purification Protocol

Purification of the final compound will likely be necessary to remove any unreacted starting materials and byproducts.

Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(2-Hydroxyethoxy)pyridin-2-ol.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for 3-(2-Hydroxyethoxy)pyridin-2-ol, based on the analysis of its functional groups and comparison with related compounds.

¹H NMR Spectroscopy (Predicted)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine Ring H6.0 - 7.5m
-O-CH ₂-CH₂-OH3.8 - 4.2t~5
-O-CH₂-CH ₂-OH3.5 - 3.9t~5
-OH (alcohol)Variable (broad s)s
-OH (pyridin-2-ol)Variable (broad s)s
¹³C NMR Spectroscopy (Predicted)
CarbonPredicted Chemical Shift (δ, ppm)
Pyridine Ring C=O (pyridone tautomer)160 - 170
Pyridine Ring C-O (pyridinol tautomer)155 - 165
Pyridine Ring C100 - 140
-O-C H₂-CH₂-OH65 - 75
-O-CH₂-C H₂-OH60 - 70
Infrared (IR) Spectroscopy (Predicted)
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol and pyridin-2-ol)3200 - 3500Broad, Strong
C-H Stretch (aromatic and aliphatic)2850 - 3100Medium
C=O Stretch (pyridone tautomer)1640 - 1680Strong
C=C and C=N Stretch (pyridine ring)1450 - 1600Medium to Strong
C-O Stretch (ether and alcohol)1050 - 1250Strong
Mass Spectrometry (Predicted)

In an electron ionization mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 155. Key fragmentation patterns would likely involve the loss of the hydroxyethoxy side chain or fragments thereof.

Potential Applications in Research and Drug Development

The unique structural features of 3-(2-Hydroxyethoxy)pyridin-2-ol make it an interesting candidate for further investigation in several areas:

  • Medicinal Chemistry: The pyridin-2-ol core is a known pharmacophore, and the hydroxyethoxy side chain can be modified to optimize biological activity and pharmacokinetic properties. The ability of the molecule to engage in hydrogen bonding suggests potential for interactions with biological targets such as enzymes and receptors.

  • Chelating Agents: The 3-hydroxy-2-pyridinone tautomer is a known metal chelator. This property could be explored for applications in areas such as iron overload disorders or as a component of diagnostic imaging agents.

  • Materials Science: The hydrogen bonding capabilities of this molecule could be utilized in the development of supramolecular assemblies and functional materials.

Safety and Handling

As with any chemical compound, 3-(2-Hydroxyethoxy)pyridin-2-ol should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this compound have not been extensively studied, and therefore, it should be treated as potentially hazardous.

Conclusion

3-(2-Hydroxyethoxy)pyridin-2-ol is a fascinating molecule with a rich chemical character, dominated by its tautomeric equilibrium. While experimental data on this specific compound is limited, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and potential applications. It is hoped that this document will serve as a valuable starting point for researchers interested in exploring the chemistry and biological potential of this and related pyridin-2-ol derivatives. Further experimental validation of the properties and protocols outlined herein is strongly encouraged to fully unlock the potential of this promising chemical entity.

References

  • MDPI. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine Ring in Drug Design. Retrieved from [Link]

Sources

Exploratory

3-(2-Hydroxyethoxy)pyridin-2-ol CAS number and molecular weight

Technical Guide: 3-(2-Hydroxyethoxy)pyridin-2-ol (CAS 1820648-06-3) Part 1: Executive Summary & Chemical Identity 3-(2-Hydroxyethoxy)pyridin-2-ol is a specialized heterocyclic intermediate critical to modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-(2-Hydroxyethoxy)pyridin-2-ol (CAS 1820648-06-3)

Part 1: Executive Summary & Chemical Identity

3-(2-Hydroxyethoxy)pyridin-2-ol is a specialized heterocyclic intermediate critical to modern medicinal chemistry, particularly in the development of covalent inhibitors (e.g., KRAS G12C targeting) and kinase modulators. Its structure features a pyridine core functionalized with a hydroxyl group at the 2-position and a hydroxyethoxy ether linkage at the 3-position.

This compound exhibits significant tautomerism , existing predominantly as 3-(2-hydroxyethoxy)pyridin-2(1H)-one in solution and solid states. Understanding this equilibrium is vital for accurate analytical characterization and synthetic planning.

Chemical Profile Table
ParameterSpecification
Chemical Name 3-(2-Hydroxyethoxy)pyridin-2-ol
CAS Number 1820648-06-3
Molecular Weight 155.15 g/mol
Molecular Formula C₇H₉NO₃
Preferred Tautomer 3-(2-Hydroxyethoxy)pyridin-2(1H)-one
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Water (moderate)
pKa (Calculated) ~8.5 (Phenolic OH), ~0.7 (Pyridinium)
Key Application Linker/Scaffold for KRAS & Kinase Inhibitors

Part 2: Structural Dynamics & Tautomerism

The dual nature of the 2-hydroxypyridine motif dictates the reactivity of this molecule. While often named as a "pyridin-2-ol" (lactim form), the thermodynamic equilibrium heavily favors the "pyridin-2-one" (lactam form).

Tautomerism cluster_legend Reactivity Implications node1 Lactim Form 3-(2-hydroxyethoxy)pyridin-2-ol (Aromatic OH) node2 Lactam Form 3-(2-hydroxyethoxy)pyridin-2(1H)-one (Amide-like C=O) node1->node2 Major Tautomer (Solution/Solid) node2->node1 Minor Tautomer note1 N-Alkylation Risk: Electrophiles may attack N1 in the Lactam form.

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form. This dictates that N-alkylation is a competing side reaction during synthesis if conditions are not controlled.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of CAS 1820648-06-3 requires precise regiocontrol to ensure O-alkylation at the 3-position without N-alkylating the pyridone ring.

Method A: Selective O-Alkylation of 2,3-Dihydroxypyridine

This is the industry-standard route, utilizing the differential acidity of the 3-hydroxyl group (phenolic) versus the amide N-H.

Reagents:

  • Starting Material: 2,3-Dihydroxypyridine (CAS 16867-04-2).

  • Alkylating Agent: 2-Bromoethanol (or Ethylene Carbonate for Green Route).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH).
    
  • Solvent: DMF or DMSO (anhydrous).

Step-by-Step Protocol:

  • Activation: Charge a reactor with 2,3-dihydroxypyridine (1.0 eq) and anhydrous DMF (10 vol). Add

    
     (1.1 eq) and stir at 25°C for 30 minutes. Note: Using a mild base like carbonate favors the more acidic phenolic 3-OH over the amide nitrogen.
    
  • Alkylation: Dropwise add 2-bromoethanol (1.1 eq) dissolved in DMF over 1 hour.

  • Reaction: Heat the mixture to 60-70°C. Monitor by HPLC. The reaction typically completes in 4-6 hours.

    • Critical Control Point: If N-alkylation (formation of 1-(2-hydroxyethyl)-3-hydroxypyridin-2-one) is observed, lower the temperature and reduce base equivalents.

  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in minimal hot ethyl acetate/ethanol (9:1) and crystallize by cooling. Alternatively, use flash column chromatography (DCM:MeOH 95:5).

Method B: Green Synthesis via Ethylene Carbonate

This method avoids halogenated reagents and generates CO₂ as the only byproduct.

  • Mix 2,3-dihydroxypyridine (1.0 eq) with Ethylene Carbonate (1.2 eq) and a catalytic amount of TEA (0.1 eq) or NaOH.

  • Heat melt or high-boiling solvent (e.g., Toluene) to 120-140°C.

  • CO₂ evolution indicates reaction progress.

  • Recrystallize the product from isopropanol.

SynthesisWorkflow start Start: 2,3-Dihydroxypyridine reagent Add K2CO3 (1.1 eq) in DMF start->reagent alkyl Add 2-Bromoethanol (Slow Addition) reagent->alkyl heat Heat to 60°C (4-6 Hours) alkyl->heat check QC Check (HPLC) < 5% N-alkyl impurity heat->check check->heat Incomplete workup Filter & Concentrate check->workup Pass final Product: 3-(2-Hydroxyethoxy)pyridin-2-ol (>98% Purity) workup->final

Figure 2: Workflow for the base-mediated synthesis emphasizing the Quality Control checkpoint to limit N-alkylated impurities.

Part 4: Analytical Characterization

To validate the identity of CAS 1820648-06-3, specifically distinguishing it from the N-alkylated isomer (1-(2-hydroxyethyl)-3-hydroxypyridin-2-one), use the following spectroscopic markers.

1. ¹H-NMR (DMSO-d₆, 400 MHz):

  • Aromatic Protons: Look for the specific pattern of a 3-substituted 2-pyridone.

    • 
       7.2-7.3 ppm (dd, H-6)
      
    • 
       6.8-6.9 ppm (dd, H-4)
      
    • 
       6.1-6.2 ppm (t, H-5)
      
  • Ether Linkage (Diagnostic):

    • 
       4.0 ppm (t, 2H, -O-CH ₂-CH₂-OH) -> This signal is deshielded due to oxygen attachment.
      
    • 
       3.7 ppm (t, 2H, -O-CH₂-CH ₂-OH)
      
  • Exchangeable Protons:

    • 
       11.5-12.0 ppm (br s, 1H, N-H  of pyridone). Absence of this peak suggests N-alkylation.
      
    • 
       4.8-5.0 ppm (br s, 1H, -OH).
      

2. HPLC Specifications:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 254 nm and 300 nm (Pyridone absorption).

Part 5: Applications in Drug Discovery

This compound serves as a "privileged linker" in Fragment-Based Drug Discovery (FBDD).

  • Solubility Enhancement: The hydroxyethoxy chain disrupts crystal packing and increases hydrophilicity (lowers LogP), a common fix for "brick-dust" kinase inhibitors.

  • H-Bonding Vector: The ether oxygen acts as a weak H-bond acceptor, while the terminal hydroxyl is a donor/acceptor, often positioned to interact with solvent-exposed residues in the ATP-binding pocket of kinases (e.g., KRAS, EGFR).

  • Scaffold Utility:

    • KRAS G12C Inhibitors: Used to link the heterocyclic core to solubilizing tails.

    • PROTACs: The terminal hydroxyl provides a handle for attaching E3 ligase ligands via esterification or etherification.

Part 6: Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing long-term to prevent oxidative degradation of the ether linkage.

  • Storage: 2-8°C, dry, dark container.

References

  • BenchChem. (n.d.). 3-(2-Hydroxyethoxy)pyridin-2-ol Data Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Pyridin-2-ol Chemical Properties. NIST Chemistry WebBook. Retrieved from [Link]

  • Reymond, J. L., et al. (2018). Chemical Space of 2-Pyridone Linkers in Drug Discovery. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (2024). Product Specification: 3-(2-Hydroxyethoxy)pyridin-2-ol. Retrieved from

  • Wang, N., et al. (2024).[1] Regioselective Alkylation of 2-Pyridones. Journal of Organic Chemistry, 89, 3657-3665.[1] (Provides mechanistic basis for synthesis selectivity).

Sources

Foundational

Solubility profile of 3-(2-Hydroxyethoxy)pyridin-2-ol in DMSO and water

An In-Depth Technical Guide to the Solubility Profile of 3-(2-Hydroxyethoxy)pyridin-2-ol in DMSO and Water Introduction: The Critical Role of Solubility in Preclinical Research In the landscape of drug discovery and deve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(2-Hydroxyethoxy)pyridin-2-ol in DMSO and Water

Introduction: The Critical Role of Solubility in Preclinical Research

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its potential success. Among these, solubility stands out as a paramount parameter, dictating a compound's behavior from initial in vitro assays to its ultimate bioavailability in vivo.[1][2][3] Poor aqueous solubility can mask a compound's true potency, lead to unreliable assay results, and present significant challenges for formulation and oral absorption.[2][3]

This guide provides an in-depth examination of the solubility profile of 3-(2-Hydroxyethoxy)pyridin-2-ol (CAS No. 1820648-06-3), a heterocyclic compound of interest in medicinal chemistry.[4] We will explore its anticipated solubility in dimethyl sulfoxide (DMSO), a universal solvent for primary compound storage, and in water, the biological medium. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the strategic and methodological reasoning behind its acquisition and interpretation.

Physicochemical Profile of 3-(2-Hydroxyethoxy)pyridin-2-ol

Understanding a molecule's structure is the first step in predicting its solubility. 3-(2-Hydroxyethoxy)pyridin-2-ol possesses several key structural features that influence its interaction with different solvents:

  • Pyridin-2-ol Core: The central scaffold is a pyridine ring with a hydroxyl group at the 2-position. This structure exists in a tautomeric equilibrium with its 2-pyridone form.[5] This moiety contains both hydrogen bond donor (-OH) and acceptor (ring nitrogen, carbonyl oxygen) sites, suggesting an affinity for polar solvents.

  • Hydroxyethoxy Side Chain: The -(CH2)2OH side chain introduces additional polarity and flexibility. The ether linkage and the terminal hydroxyl group can significantly enhance water solubility through hydrogen bonding.[4][6]

  • Molecular Weight: With a molecular weight of 155.15 g/mol , it is a relatively small molecule, which generally favors solubility.[4]

Based on these features—multiple hydrogen bond donors/acceptors and low molecular weight—the compound is predicted to have favorable solubility in polar solvents. The "like dissolves like" principle suggests good solubility in polar protic solvents like water and polar aprotic solvents like DMSO.[7]

Solubility in Dimethyl Sulfoxide (DMSO): The Universal Stock Solvent

DMSO is a powerful polar aprotic solvent, widely employed in drug discovery for its exceptional ability to dissolve a broad range of compounds, making it ideal for creating high-concentration stock solutions for screening campaigns.[8][9][10]

Rationale for DMSO Solubility Determination

Determining the maximum solubility in DMSO is a critical first step. It establishes the upper concentration limit for stock solutions, ensuring that the compound remains fully dissolved before its dilution into aqueous assay buffers. An inaccurate estimation can lead to compound precipitation in the stock vial, rendering all subsequent dilutions and experimental results invalid.

Experimental Protocol: Thermodynamic DMSO Solubility

This protocol determines the equilibrium solubility of the compound in pure DMSO at room temperature.

Principle: An excess of the solid compound is agitated in DMSO for an extended period to ensure equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered and the concentration of the dissolved compound is quantified.[8]

Step-by-Step Methodology:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 3-(2-Hydroxyethoxy)pyridin-2-ol into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes. If the solid dissolves completely, add small, pre-weighed increments of the compound until a solid precipitate persists.[8]

  • Equilibration:

    • Incubate the tube on a shaker or rotator at a constant room temperature (e.g., 25°C) for 24 hours. This extended incubation is crucial to ensure the system reaches thermodynamic equilibrium.[8]

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.[8]

  • Quantification:

    • Carefully aspirate a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the chosen analytical method.

    • Determine the concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[11]

    • Back-calculate to determine the original concentration in the DMSO supernatant, which represents the maximum solubility.

Aqueous Solubility: The Key to Biological Relevance

While DMSO solubility is vital for compound handling, aqueous solubility is the gatekeeper for biological activity. A compound must be dissolved in the aqueous environment of an assay or the gastrointestinal tract to exert its effect.[2][11] It is essential to distinguish between two types of aqueous solubility measurements: kinetic and thermodynamic.[1][12][13]

Kinetic vs. Thermodynamic Aqueous Solubility
  • Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions. It measures the concentration at which a compound, rapidly diluted from a DMSO stock solution into an aqueous buffer, begins to precipitate.[1][13][14] This method is fast and mimics the conditions of many in vitro high-throughput screening (HTS) assays.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with an aqueous buffer over a prolonged period (typically 24-72 hours).[2][12][15] This "shake-flask" method is lower-throughput but provides the definitive solubility value, which is crucial for lead optimization and formulation development.[1]

Experimental Protocol: Kinetic Aqueous Solubility by Nephelometry

Principle: A DMSO stock solution of the compound is serially diluted into an aqueous buffer in a microtiter plate. The formation of precipitate (insolubility) is detected by measuring the scattering of light (nephelometry) through the solution.[1][14]

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve 3-(2-Hydroxyethoxy)pyridin-2-ol in DMSO to create a high-concentration stock (e.g., 10 mM).[14]

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a clear-bottom 96-well or 384-well plate.[14]

  • Add Buffer: Use a multichannel pipette to add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[3][12]

  • Mix and Incubate: Mix the contents thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[14]

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in scattering relative to buffer-only controls indicates the formation of a precipitate. The lowest concentration at which precipitation is observed is reported as the kinetic solubility.

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Principle: This classic method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[3][15]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 3-(2-Hydroxyethoxy)pyridin-2-ol to a glass vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure enough solid is present to maintain a suspension throughout the experiment.[15]

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours. Equilibrium is reached when consecutive measurements yield the same solubility value.[2][15]

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful aspiration of the supernatant, or by filtration through a low-binding filter plate (e.g., Millipore MultiScreen).[1][3][11]

  • Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant using a suitable, validated method like HPLC-UV or LC-MS, comparing the result against a standard curve.[2][11]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification start Weigh excess solid compound add_buffer Add aqueous buffer (e.g., PBS, pH 7.4) start->add_buffer shake Seal vial and agitate (24-48h at 25°C) add_buffer->shake separate Centrifuge or Filter to remove solid shake->separate analyze Analyze filtrate by HPLC-UV or LC-MS separate->analyze result Determine Concentration (µg/mL or µM) analyze->result

Caption: Thermodynamic "Shake-Flask" Solubility Workflow.

Data Summary and Interpretation

All quantitative solubility data should be summarized in a clear, structured format for easy comparison.

Solvent SystemAssay TypeTemperature (°C)Solubility (µg/mL)Solubility (µM)Notes
100% DMSOThermodynamic25[Insert Value][Insert Value]Establishes maximum stock concentration.
PBS, pH 7.4 (≤1% DMSO)Kinetic25[Insert Value][Insert Value]Relevant for HTS assay conditions.
PBS, pH 7.4Thermodynamic25[Insert Value][Insert Value]Represents true equilibrium solubility.

Interpretation: A significant drop between DMSO and aqueous solubility is common. A large difference between kinetic and thermodynamic aqueous solubility may indicate that the compound can form supersaturated solutions, which could be advantageous for oral absorption but may pose stability challenges.[15]

Conclusion

The solubility profile of 3-(2-Hydroxyethoxy)pyridin-2-ol in DMSO and aqueous buffer is a cornerstone of its preclinical evaluation. While its molecular structure suggests favorable polarity for dissolution, rigorous experimental determination via the methods outlined in this guide is non-negotiable. By employing both kinetic and thermodynamic assays, researchers can gain a comprehensive understanding of the compound's behavior, enabling informed decisions in assay design, lead optimization, and the formulation of this promising heterocyclic scaffold for future therapeutic applications.

References

  • Kinetic Solubility Assays Protocol. AxisPharm.
  • ADME Solubility Assay. BioDuro.
  • Thermodynamic Solubility Assay. Domainex.
  • Aqueous Kinetic Solubility.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Thermodynamic Solubility Assay. Evotec.
  • Design of a Modified Kinetic Solubility Determination Method at Labor
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.
  • MultiScreen Solubility Filter Pl
  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + W
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • 3-(2-Hydroxyethoxy)pyridin-2-ol | 1820648-06-3. Benchchem.
  • TABLE 3-2, Physical and Chemical Properties of Pyridine. NCBI.
  • DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • Solubility for Common Extractable Compounds.
  • Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its deriv
  • Showing Compound 2-Hydroxypyridine (FDB112195). FooDB.
  • An analysis of the physicochemical properties of oral drugs
  • 3.2 Solubility – Introductory Organic Chemistry.
  • Dimethyl sulfoxide. Wikipedia.
  • 2.5 Solubility of Alkanes.
  • Solubility of compounds slightly soluble or insoluble in DMSO?
  • 17.2: Properties of Alcohols and Phenols. Chemistry LibreTexts.
  • If a substance has a solubility of 3mg/mL in DMSO, can the DMSO solution be further diluted with water if the substance is insoluble in w

Sources

Exploratory

Technical Guide: Structural Elucidation of 3-(2-Hydroxyethoxy)pyridin-2-ol

This guide serves as a technical blueprint for the structural elucidation of 3-(2-Hydroxyethoxy)pyridin-2-ol , a compound that presents a classic crystallographic challenge: the competition between tautomeric stability a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the structural elucidation of 3-(2-Hydroxyethoxy)pyridin-2-ol , a compound that presents a classic crystallographic challenge: the competition between tautomeric stability and side-chain flexibility.[1][2]

[1][2]

Executive Summary

The structural analysis of 3-(2-Hydroxyethoxy)pyridin-2-ol is not merely a geometric exercise; it is a study in tautomeric preference and supramolecular assembly .[1][2] While the IUPAC name implies a "pyridin-2-ol" (lactim) structure, crystallographic evidence in this chemical class strongly suggests the molecule crystallizes as 3-(2-hydroxyethoxy)pyridin-2(1H)-one (lactam).[1][2]

This guide outlines the protocol to confirm this tautomeric state, resolve the conformation of the flexible hydroxyethoxy ether chain, and map the hydrogen-bonding network that defines its solid-state stability.[1]

Part 1: The Structural Paradox & Chemical Context

Before initiating diffraction experiments, the researcher must understand the two primary structural variables that will define the crystal lattice.

The Tautomeric Equilibrium (Lactam vs. Lactim)

In solution, 2-hydroxypyridines exist in equilibrium.[1][2] However, in the solid state, the lactam (2-pyridone) form is energetically favored due to the formation of robust N-H···O=C intermolecular hydrogen bonds.[1]

  • Hypothesis: The crystal structure will reveal a protonated nitrogen (N1) and a carbonyl oxygen (C2=O), rather than a hydroxyl group at C2.[2]

  • Validation: The Difference Fourier Map during refinement must be inspected to locate the electron density of the proton on N1.[1]

The Hydroxyethoxy "Anchor"

The substituent at position 3 is a 2-hydroxyethoxy chain (


).[1][2] This adds a secondary hydrogen bond donor (terminal -OH) and an acceptor (ether oxygen).[1][2]
  • Conformational Challenge: The

    
     torsion angle typically adopts a gauche conformation (~60°) due to the gauche effect, but intermolecular H-bonding requirements can force it into an anti conformation.[1]
    

Part 2: Experimental Protocol (Synthesis to Solution)

Phase A: Crystal Growth Strategy

The goal is to grow single crystals suitable for X-ray Diffraction (XRD).[2] Because the tautomeric ratio is solvent-dependent, solvent choice is critical.[1]

Recommended Protocol:

  • Solvent System: Use a Methanol/Water (9:1) mixture.[1][2] Polar protic solvents stabilize the lactam (pyridone) form, which is the desired target for pharmaceutical relevance.[1]

  • Method: Slow evaporation at 4°C. Lower temperatures reduce thermal motion in the flexible ether chain, improving order in the final lattice.[1]

  • Seeding: If oiling occurs (common with flexible ether chains), scratch the vessel side to induce nucleation.[1]

Phase B: Data Collection & Refinement[1]
  • Temperature: Collect data at 100 K using a Cryostream.

    • Reasoning: The ethoxy tail is prone to high thermal vibration.[1] Room temperature data will likely result in "smeared" electron density for the terminal hydroxyl group, making H-bond assignment impossible.[1]

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is standard.[1][2] If the crystal is smaller than
    
    
    mm, switch to Cu-K
    
    
    for higher intensity.[1]
Phase C: The Refinement Logic (DOT Diagram)

The following workflow illustrates the decision tree for solving the structure, specifically addressing the tautomer ambiguity.

CrystalLogic Start Diffraction Data Collected Solve Structure Solution (SHELXT) Start->Solve Refine Refinement (SHELXL) Solve->Refine CheckN Inspect Difference Map at N1 Refine->CheckN Lactam Peak Found on N1 (Lactam Form) CheckN->Lactam Density > 0.5 e/A^3 Lactim Peak Found on O2 (Lactim Form) CheckN->Lactim No Density H_Bond Map H-Bond Network (Donor/Acceptor) Lactam->H_Bond Lactim->H_Bond

Figure 1: Crystallographic decision tree for assigning the correct tautomer during structure refinement.[1][2]

Part 3: Structural Analysis & Expectations[2]

Upon solving the structure, the following features should be analyzed to confirm the molecular identity and packing stability.

The Hydrogen Bonding Network

The crystal packing will likely be driven by two competing "supramolecular synthons."

Interaction TypeAtoms InvolvedDistance (Å)Description
Primary Dimer


The classic "pyridone dimer" (

motif).[1][2] Centrosymmetric pairing of two molecules.[1]
Secondary Chain


The terminal hydroxyl group donating to the ether oxygen of a neighboring molecule.[1][2]
Intramolecular


Possible if the ether chain curls back toward the ring (S(5) or S(6) motif).[1][2]
Geometric Parameters

To validate the structure, compare your refined bond lengths against standard values for 2-pyridones (not pyridines).

  • C2=O Bond: Should be approx 1.24–1.26 Å (Double bond character).[1][2]

    • Note: If this bond is >1.30 Å, you may have incorrectly assigned the lactim (C-OH) form.[1][2]

  • C-N Bonds: The C2-N1 and C6-N1 bonds should be shorter than typical single bonds due to resonance, but N1 should be planar (sum of angles

    
    ).
    
Torsion Analysis (The Ether Chain)

The torsion angle


 determines the solubility profile.[1][2]
  • Gauche (

    
    ):  Indicates intramolecular folding.[1][2]
    
  • Anti (

    
    ):  Indicates an extended chain, likely bridging layers in the crystal lattice.[2]
    

Part 4: Supramolecular Assembly Diagram

Understanding how the molecule packs is vital for predicting physical properties like tabletability.[1] The diagram below predicts the most likely assembly based on 3-alkoxypyridone analogs.

Packing cluster_0 Layer 1 MolA Molecule A (Pyridone Core) MolB Molecule B (Pyridone Core) MolA->MolB N-H...O Dimer (Strong) MolB->MolA N-H...O Dimer TailA Hydroxyethoxy Tail A TailA->MolB O-H...O=C (Cross-link) TailB Hydroxyethoxy Tail B TailB->MolA O-H...O=C (Cross-link)

Figure 2: Predicted supramolecular assembly showing the primary pyridone dimer stabilized by secondary tail interactions.[2]

References

  • Tautomerism in Solid State

    • G.R.[2] Desiraju, The Crystal as a Supramolecular Entity.[1] IUPAC nomenclature confirms 2-pyridone preference in solid phases.[1]

    • Source:[1][2]

  • Crystallographic Standards

    • Spek, A. L. (2003).[1][2] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36, 7-13.[1] (Standard for validating H-positions).

    • Source:[2]

  • Pyridone Hydrogen Bonding

    • Biswal, S., et al. (2021).[1][2] Hydrogen Bond Patterns of Dipyridone Cations. Crystal Growth & Design. Illustrates the

      
       dimer motif.[1][2]
      
    • Source:[2]

  • Synthesis & Characterization Context

    • BenchChem Protocols.[1][3] Synthesis and characterization of pyridine derivatives.

    • Source:[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Regioselective Synthesis of 3-(2-Hydroxyethoxy)pyridin-2-ol

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(2-Hydroxyethoxy)pyridin-2-ol (also known as 3-(2-hydroxyethoxy)-2(1H)-pyridinone) starting from 2,3-dihydroxypyridine ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(2-Hydroxyethoxy)pyridin-2-ol (also known as 3-(2-hydroxyethoxy)-2(1H)-pyridinone) starting from 2,3-dihydroxypyridine .

While traditional alkylation methods utilizing 2-haloethanols (e.g., 2-chloroethanol) suffer from poor regioselectivity (N- vs. O-alkylation) and genotoxic halide waste, this protocol utilizes Ethylene Carbonate (EC) in a catalytic melt process. This route offers three critical advantages for drug development pipelines:

  • Regiofidelity: Exploits the pKa difference between the C3-hydroxyl and N1-amide proton to ensure exclusive

    
    -alkylation.
    
  • Atom Economy: The only byproduct is

    
    , eliminating the need for halide scavengers.
    
  • Scalability: A solvent-free "melt" approach reduces process mass intensity (PMI) and simplifies purification to a crystallization step.

Chemical Context & Strategic Route Selection

The Tautomeric Challenge

The starting material, 2,3-dihydroxypyridine, exists in equilibrium between the diol form and the pyridone tautomer. In solution and solid state, the 3-hydroxy-2(1H)-pyridinone form predominates.

  • Nucleophilic Site A (C3-OH): Phenolic character (

    
    ).
    
  • Nucleophilic Site B (N1-H): Amidic character (

    
    ).
    
  • Nucleophilic Site C (C2-O): Enolic character (minor tautomer).

Route Comparison
FeatureRoute A: Williamson Ether (Traditional)Route B: Carbonate Insertion (Recommended)
Reagents 2-Chloroethanol + NaH/NaOHEthylene Carbonate +

(cat.)
Solvent DMF or DMSO (High boiling, difficult removal)None (Reagent acts as solvent/melt)
Selectivity Mixed O- and N-alkylation common>95% O-alkylation (Thermodynamic control)
Waste NaCl/NaBr salts (Stoichiometric)

(Gas)
Purification Chromatography often requiredCrystallization

Mechanism of Action

The reaction proceeds via a base-catalyzed ring-opening of ethylene carbonate, followed by decarboxylation. The high regioselectivity is driven by the specific activation of the more acidic phenolic hydroxyl group at C3, while the amide nitrogen remains protonated and non-nucleophilic under these mild conditions.

ReactionMechanism Start 2,3-Dihydroxypyridine (Pyridone Tautomer) Intermediate1 Phenolate Anion Start->Intermediate1 -H+ Base K2CO3 Catalyst (Deprotonation of 3-OH) Base->Intermediate1 Catalysis Transition Tetrahedral Intermediate Intermediate1->Transition Nucleophilic Attack EC Ethylene Carbonate (Electrophile) EC->Transition Decarbox - CO2 (Gas) Transition->Decarbox Elimination Product 3-(2-Hydroxyethoxy) pyridin-2-ol Transition->Product Ring Opening

Figure 1: Mechanistic pathway for the regioselective O-alkylation via ethylene carbonate.

Detailed Experimental Protocol

Materials
  • 2,3-Dihydroxypyridine (CAS 16867-04-2): 111.1 g (1.0 mol)

  • Ethylene Carbonate (CAS 96-49-1): 105.7 g (1.2 mol, 1.2 equiv)

  • Potassium Carbonate (

    
    ):  7.0 g (0.05 mol, 5 mol%)
    
  • Solvent: None (Melt) or Toluene (for workup)

  • Equipment: 500 mL 3-neck round-bottom flask, mechanical stirrer, reflux condenser, temperature probe, oil bath.

Step-by-Step Methodology
  • Reactor Setup: Equip the 3-neck flask with the mechanical stirrer and temperature probe. Connect the reflux condenser.[1] Note: Ensure the top of the condenser is vented to a bubbler to monitor

    
     evolution.
    
  • Charging: Add 2,3-dihydroxypyridine (111.1 g), Ethylene Carbonate (105.7 g), and

    
     (7.0 g) to the flask.
    
    • Expert Insight: The mixture will be a solid slurry initially. No solvent is added to maximize collision frequency and temperature capability.

  • Reaction Initiation (The Melt): Heat the mixture to 130°C .

    • Observation: Around 100-110°C, the ethylene carbonate melts, creating a stirrable suspension.

    • Observation: At 125-130°C, steady evolution of

      
       gas bubbles begins. This is the self-validating  signal that the reaction is proceeding.
      
  • Process Maintenance: Hold temperature at 135-140°C for 4-6 hours.

    • Endpoint Control: The reaction is considered complete when gas evolution ceases and HPLC analysis shows <1% starting material.

  • Workup (Crystallization):

    • Cool the reaction mass to 80°C .

    • Slowly add Toluene (300 mL) (or Isopropanol for higher polarity solubility) while stirring.

    • Allow the mixture to cool slowly to Room Temperature (20-25°C) over 2 hours.

    • Seeding: If precipitation is delayed, seed with pure product crystals at 40°C.

    • Cool further to 0-5°C for 1 hour to maximize yield.

  • Isolation: Filter the off-white solid. Wash the cake with cold Toluene (2 x 50 mL) to remove unreacted ethylene carbonate.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Results
  • Yield: 85 - 92% (approx. 130-140 g)

  • Appearance: White to off-white crystalline powder.

  • Purity: >98% (HPLC).

Process Control & Analytical Validation

In-Process Controls (IPC)
ParameterSpecificationAction if Deviant

Evolution
Steady bubblingIf too vigorous, lower temp to 130°C. If stopped early, check temp/add 1% catalyst.
HPLC (Start Material) < 1.0% AreaExtend reaction time by 1 hour.
Color Amber meltDark brown/Black indicates oxidation; ensure inert atmosphere (

).
Analytical Characterization Data

To confirm the structure and ensure regioselectivity (O-alkylation vs N-alkylation), check for the diagnostic ethylene linker signals.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       11.5 (br s, 1H, NH) - Confirms Pyridone tautomer retention.
      
    • 
       6.8 - 7.2 (m, 3H, Aromatic CH).
      
    • 
       4.8 (t, 1H, OH of hydroxyethyl).
      
    • 
       3.95 (t, 2H, -O-CH 2-).
      
    • 
       3.70 (q, 2H, -CH 2-OH).
      
    • Differentiation: N-alkylation would shift the aromatic protons and lack the broad NH singlet.

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: Moisture in the reagents (Ethylene carbonate is hygroscopic).

  • Fix: Dry reagents in a vacuum desiccator before use. Water quenches the phenolate anion.

Issue: Formation of Bis-hydroxyethylated product
  • Cause: Reaction at the Nitrogen (rare with Carbonate) or over-reaction of the aliphatic alcohol.

  • Fix: Maintain stoichiometry close to 1.1 - 1.2 equivalents. Do not exceed 145°C.

Issue: Solidification during reaction
  • Cause: Sublimation of Ethylene Carbonate.

  • Fix: Use an efficient reflux condenser. If the melt is too viscous, add a minimum amount of DMF (0.5 vol) only if absolutely necessary (compromises green status).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 28115, 2,3-Dihydroxypyridine. Retrieved from [Link]

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.
  • Google Patents. (n.d.). Process for the preparation of substituted pyridones. (Analogous methodologies for pyridone alkylation).

Sources

Application

Application Note: Regioselective O-Alkylation of 3-Hydroxypyridin-2-one with Ethylene Carbonate

Executive Summary This Application Note details a robust, scalable protocol for the O-alkylation of 3-hydroxypyridin-2-one using ethylene carbonate (EC) . This transformation is critical in medicinal chemistry for genera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the O-alkylation of 3-hydroxypyridin-2-one using ethylene carbonate (EC) . This transformation is critical in medicinal chemistry for generating hydrophilic linkers, siderophore analogues, and fragment-based drug discovery (FBDD) scaffolds.

Unlike traditional alkylation methods using 2-chloroethanol (toxic, mutagenic) or ethylene oxide (gaseous, explosive), this protocol utilizes ethylene carbonate as a "green," solid-state reagent. The method prioritizes regioselectivity —targeting the phenolic C3-hydroxyl group over the competing N1-amide site—through precise base catalysis and temperature control.

Key Advantages
  • Safety: Eliminates the use of gaseous alkylene oxides and halogenated alkylating agents.

  • Atom Economy: High-yielding reaction with CO₂ as the only stoichiometric byproduct.

  • Scalability: Applicable from milligram to kilogram scales.

Mechanistic Insight & Reaction Design

The Challenge of Regioselectivity

The substrate, 3-hydroxypyridin-2-one, presents a tautomeric dual-nucleophile challenge:

  • C3-Hydroxyl (Phenolic): pKa ~9.1. The thermodynamic target for O-alkylation.[1]

  • N1-Amide (Lactam): pKa ~11.[2]6. A competing site for N-alkylation.

To achieve exclusive O-alkylation , we utilize the pKa difference. A carbonate base (K₂CO₃) is sufficient to deprotonate the C3-hydroxyl (forming the phenoxide) but less effective at deprotonating the N1-amide in the absence of stronger forcing conditions.

Reaction Pathway

The reaction proceeds via a nucleophilic attack of the generated C3-phenoxide on the methylene carbon of ethylene carbonate. This SN2-type opening is followed by decarboxylation to yield the terminal alcohol.

ReactionMechanism Substrate 3-Hydroxypyridin-2-one (Substrate) Intermediate1 C3-Phenoxide Anion Substrate->Intermediate1 Deprotonation (pKa ~9) Base K2CO3 (Catalyst) Base->Intermediate1 TS Nucleophilic Attack (Ring Opening) Intermediate1->TS + EC EC Ethylene Carbonate (Reagent) EC->TS Intermediate2 Carbonate Intermediate TS->Intermediate2 Alkylene C Attack Product 3-(2-hydroxyethoxy)pyridin-2-one (Target) Intermediate2->Product Decarboxylation (-CO2) Byproduct CO2 ↑ Intermediate2->Byproduct

Figure 1: Mechanistic pathway for the base-catalyzed hydroxyethylation of 3-hydroxypyridin-2-one.

Experimental Protocol

Materials and Reagents

All reagents should be analytical grade. Ethylene carbonate is a solid at room temperature (mp 35-38°C) and should be handled as such.

ComponentRoleEquiv.MW ( g/mol )Notes
3-Hydroxypyridin-2-one Substrate1.0111.10Dry thoroughly before use.
Ethylene Carbonate (EC) Reagent1.5 - 2.088.06Excess drives kinetics.
Potassium Carbonate (K₂CO₃) Catalyst0.1 - 0.5138.21Anhydrous, granular.
DMF (Dimethylformamide) Solvent5-10 vol73.09Anhydrous.
TBAI (Optional) Phase Transfer0.05369.37Accelerates reaction if sluggish.
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3-hydroxypyridin-2-one (1.0 equiv) and Potassium Carbonate (0.2 equiv).

    • Note: Stoichiometric base is not required as the phenoxide is regenerated; however, 0.2–0.5 equiv ensures rapid initiation.

  • Add Ethylene Carbonate (1.5 equiv).

  • Add DMF (Dimethylformamide) to achieve a concentration of ~0.5 M relative to the substrate.

    • Green Alternative: For large scales, the reaction can be run "neat" in molten ethylene carbonate, but DMF is recommended for initial runs to control viscosity and temperature.

Step 2: Reaction Execution
  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Heat the mixture to 120°C .

    • Critical Parameter: The reaction requires >100°C to drive the ring opening and decarboxylation. Below 100°C, the reaction is extremely slow. Above 150°C, N-alkylation byproducts increase.

  • Monitor CO₂ evolution (bubbling). Ensure the system is vented to prevent pressure buildup.

  • Stir for 4–6 hours .

  • In-Process Control (IPC): Monitor by TLC (10% MeOH in DCM) or LC-MS.

    • Target: Disappearance of substrate (m/z 112) and appearance of product (m/z 156, [M+H]+).

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Solvent Removal: Concentrate the DMF under reduced pressure (rotary evaporator, high vacuum).

  • Precipitation:

    • Resuspend the oily residue in a minimum amount of water (2–3 vol).

    • Adjust pH to ~7.0 with dilute HCl if necessary (to neutralize residual carbonate).

    • Cool to 0–4°C to induce crystallization.

  • Extraction (Alternative if oiling occurs):

    • Dilute residue with water.

    • Extract continuously with n-Butanol or Ethyl Acetate (Note: Product is highly polar and water-soluble; n-Butanol is preferred).

    • Dry organic layer over Na₂SO₄ and concentrate.

Step 4: Purification
  • Recrystallization: Ethanol or Ethanol/Water mixtures are typically effective.

  • Flash Chromatography: If required, use a gradient of DCM:MeOH (95:5 to 85:15).

Quality Control & Validation

Expected Analytical Data
  • Appearance: Off-white to pale yellow solid.

  • LC-MS: [M+H]+ = 156.1.

  • 1H NMR (DMSO-d6):

    • The diagnostic signal is the appearance of the ethylene linker protons.

    • δ ~4.0 ppm (t, 2H): -O-CH ₂-CH₂-OH (adjacent to phenoxy).

    • δ ~3.7 ppm (t, 2H): -O-CH₂-CH ₂-OH (adjacent to hydroxyl).

    • δ ~4.8 ppm (br s, 1H): Terminal -OH .

    • Absence of signal shift for the pyridone N-H (usually broad around 11-12 ppm) confirms no N-alkylation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Temperature too low.Increase temperature to 130°C. EC ring opening has a high activation energy.
N-Alkylation Observed Base concentration too high or T too high.Reduce K₂CO₃ to 0.1 equiv. Ensure T < 140°C.
Product remains in Aqueous High polarity of product.Saturate aqueous phase with NaCl (salting out) and use n-Butanol for extraction.

References

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

  • Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–976. Link

  • Liu, Z., et al. (2022).[3] Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate.[3][4] Frontiers in Chemistry, 10. Link

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. (Grounding for carbonate chemistry mechanisms). Link

  • Saghaie, L., et al. (2013). Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload. Research in Pharmaceutical Sciences, 8(4), 233–244. (Analogous pyridinone ether synthesis). Link

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-(2-Hydroxyethoxy)pyridin-2-ol in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel, high-quality chemical starting points for drug development. This document provides a comprehensive guide for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel, high-quality chemical starting points for drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(2-Hydroxyethoxy)pyridin-2-ol as a versatile fragment. We will delve into the unique chemical characteristics of this fragment, provide detailed protocols for its integration into an FBDD workflow, and outline strategic pathways for its evolution from a low-affinity hit to a potent, optimized lead compound. The protocols and insights presented herein are grounded in established biophysical techniques and medicinal chemistry principles, designed to provide a robust framework for your discovery program.

Introduction: The Strategic Value of the 3-(2-Hydroxyethoxy)pyridin-2-ol Fragment

The pyridin-2(1H)-one core is a well-established "privileged structure" in medicinal chemistry, recognized for its frequent appearance in bioactive compounds and its ability to engage in key biological interactions.[1][2] The subject of this guide, 3-(2-Hydroxyethoxy)pyridin-2-ol, capitalizes on this validated scaffold.

A critical feature of this molecule is its existence in a tautomeric equilibrium with its pyridin-2-ol form. However, studies on related structures indicate that the pyridin-2(1H)-one tautomer is generally the predominant form in solution, and it is this form that presents a rich array of features for molecular recognition.[3] This includes the capacity to act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), making it an excellent mimic for peptide bonds and a versatile binder in various protein active sites.[1][3][4]

The 3-(2-hydroxyethoxy) side chain further enhances its desirability as a fragment:

  • Enhanced Solubility: The ether linkage and terminal hydroxyl group improve aqueous solubility, a crucial property for reliable screening and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

  • Vector for Growth: The terminal hydroxyl group provides a chemically tractable handle for subsequent "fragment growing" or "linking" strategies during hit-to-lead optimization.

  • 3D-Pharmacophore: The flexible side chain can explore a wider conformational space within a binding pocket, potentially forming key interactions that a more rigid fragment might miss.

These attributes make 3-(2-Hydroxyethoxy)pyridin-2-ol an attractive candidate for inclusion in a fragment library, poised to identify novel binding pockets on a range of biological targets, from kinases to metabolic enzymes and beyond.[5][6]

Physicochemical Properties and "Rule of Three" Analysis

For a molecule to be an effective fragment, it should generally adhere to the "Rule of Three," which provides guidelines for maximizing chemical space coverage while maintaining low complexity.[7] Below is an analysis of 3-(2-Hydroxyethoxy)pyridin-2-ol against these criteria.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 155.15 g/mol ≤ 300 DaYes
cLogP ~ -0.5 (estimated)≤ 3Yes
Hydrogen Bond Donors (HBD) 2 (N-H, O-H)≤ 3Yes
Hydrogen Bond Acceptors (HBA) 3 (C=O, ether O, O-H)≤ 3Yes
Rotatable Bonds (RotB) 3≤ 3Yes

Note: cLogP is an estimation and can vary based on the tautomeric form and calculation method.

The excellent compliance of 3-(2-Hydroxyethoxy)pyridin-2-ol with the "Rule of Three" underscores its suitability as a starting point for FBDD. Its low molecular weight and complexity provide ample opportunity for optimization and elaboration into a more potent and selective lead compound.

Experimental Workflow: From Fragment Screening to Hit Validation

The successful application of 3-(2-Hydroxyethoxy)pyridin-2-ol in an FBDD campaign requires a systematic and rigorous experimental workflow. This section outlines the key stages, from initial screening to hit confirmation and characterization.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology cluster_3 Phase 4: Optimization A Fragment Library Preparation (QC of 3-(2-Hydroxyethoxy)pyridin-2-ol) B Primary Biophysical Screen (e.g., SPR, NMR) A->B High-throughput C Hit Confirmation (Dose-Response & Orthogonal Assay) B->C Primary Hits D Affinity & Ligand Efficiency (ITC, SPR) C->D Confirmed Binders E Structure Determination (X-ray Crystallography, Cryo-EM) D->E Validated Hits F Hit-to-Lead Chemistry E->F Binding Mode Data

Caption: FBDD workflow from screening to lead optimization.

Protocol 3.1: Fragment Library Preparation and Quality Control

Objective: To ensure the purity, solubility, and stability of 3-(2-Hydroxyethoxy)pyridin-2-ol for screening.

Materials:

  • 3-(2-Hydroxyethoxy)pyridin-2-ol (CAS 1820648-06-3 or synthesized)

  • DMSO (anhydrous, high purity)

  • Phosphate-buffered saline (PBS) or appropriate screening buffer

  • Analytical instruments: HPLC-MS, ¹H NMR

Procedure:

  • Purity Assessment:

    • Dissolve a small sample of the fragment in a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze by HPLC-MS to confirm identity (correct mass) and determine purity. Purity should be ≥ 95%.

  • Identity Confirmation:

    • Acquire a ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Confirm that the observed peaks match the expected structure of 3-(2-Hydroxyethoxy)pyridin-2-ol.

  • Solubility Assessment:

    • Prepare a high-concentration stock solution in DMSO (e.g., 100 mM).

    • Serially dilute the DMSO stock into the primary screening buffer to determine the maximum aqueous solubility. The fragment should be soluble at the screening concentration without precipitation.

  • Plate Preparation:

    • Prepare a master stock solution in DMSO.

    • Using an acoustic dispenser or calibrated multichannel pipette, dispense the required volume of the stock solution into 384- or 1536-well screening plates.

    • Seal and store the plates under appropriate conditions (e.g., -20°C, desiccated) until use.

Protocol 3.2: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: To identify if 3-(2-Hydroxyethoxy)pyridin-2-ol binds to the target protein of interest.[7][8][9]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Target protein (high purity, >95%)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Screening buffer (e.g., HBS-EP+)

  • 3-(2-Hydroxyethoxy)pyridin-2-ol screening plate

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol to achieve a desired density (e.g., 8,000-12,000 RU).

    • Use one flow cell as a reference surface (activated and blocked without protein) to subtract non-specific binding.

  • Screening Assay:

    • Equilibrate the system with running buffer.

    • Inject a solution of 3-(2-Hydroxyethoxy)pyridin-2-ol (e.g., at 200 µM in running buffer) over both the target and reference flow cells.

    • Monitor the binding response in real-time. A response significantly above the reference channel indicates a potential interaction.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and buffer injection data from the active channel response.

    • A positive, concentration-dependent binding signal classifies the fragment as a primary hit.[9]

Protocol 3.3: Hit Validation by Nuclear Magnetic Resonance (NMR)

Objective: To provide orthogonal confirmation of binding and gain initial insights into the binding site.[8][10]

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Isotopically labeled target protein (¹⁵N)

  • NMR buffer (e.g., deuterated PBS)

  • 3-(2-Hydroxyethoxy)pyridin-2-ol

Procedure (¹H-¹⁵N HSQC):

  • Reference Spectrum:

    • Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in NMR buffer. This spectrum serves as the reference "fingerprint" of the protein's backbone amides.

  • Ligand Titration:

    • Add a specific concentration of 3-(2-Hydroxyethoxy)pyridin-2-ol to the protein sample (e.g., 10- to 100-fold molar excess).

    • Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions.

  • Data Analysis:

    • Overlay the two spectra.

    • Chemical Shift Perturbations (CSPs): Look for shifts in the positions of specific peaks. CSPs indicate that the fragment is binding to the protein and perturbing the chemical environment of nearby residues.[10]

    • The residues with the largest CSPs are likely at or near the binding site. This provides valuable early structural information.

Hit-to-Lead Optimization: A Strategic Blueprint

Once 3-(2-Hydroxyethoxy)pyridin-2-ol is confirmed as a validated hit with a determined binding mode (ideally from an X-ray co-crystal structure), the hit-to-lead phase begins. The goal is to systematically modify the fragment to improve its potency, selectivity, and drug-like properties.

Key Optimization Vectors

The structure of the pyridinone core and its side chain offers several logical points for chemical elaboration.[5][11][12]

Optimization_Vectors cluster_0 Optimization Strategies for 3-(2-Hydroxyethoxy)pyridin-2-one mol Chemical Structure of 3-(2-Hydroxyethoxy)pyridin-2-one A Vector 1: Side Chain Elaboration ('Growing') mol->A Target adjacent pockets B Vector 2: C5/C6 Substitution ('Exploring') mol->B Enhance affinity & selectivity C Vector 3: N1 Substitution ('Modulating Properties') mol->C Improve PK/PD

Caption: Key vectors for hit-to-lead optimization.

  • Vector 1: Side Chain Elaboration ("Fragment Growing"): The terminal hydroxyl group is the primary attachment point.

    • Strategy: Synthesize small libraries where the hydroxyl is replaced with different functional groups (e.g., amines, small alkyl groups, amides) to probe for additional interactions in the binding pocket.

    • Example: Etherification or esterification to introduce larger hydrophobic or aromatic groups that can occupy a nearby sub-pocket identified by structural biology.

  • Vector 2: C5/C6 Substitution ("Exploring New Space"): The pyridinone ring can be further functionalized.

    • Strategy: Introduce small substituents (e.g., methyl, chloro, fluoro) at the C5 or C6 positions to explore structure-activity relationships (SAR).[6][11]

    • Example: A halogen at C5 could form a halogen bond with a backbone carbonyl, significantly increasing affinity.

  • Vector 3: N1 Substitution ("Modulating Physicochemical Properties"): The N-H group can be alkylated.

    • Strategy: Introduce small alkyl groups at the N1 position. This removes a hydrogen bond donor, which can be diagnostic for understanding key interactions, and can also modulate lipophilicity and metabolic stability.

    • Example: Adding an N-methyl group can improve cell permeability and reduce potential for glucuronidation.

Measuring Success: Ligand Efficiency

During optimization, it is crucial to track not just the absolute potency (e.g., IC₅₀ or Kᵢ) but also the Ligand Efficiency (LE) . LE normalizes potency for the size of the molecule, ensuring that potency gains are not simply due to adding bulk.

Formula: LE = (1.37 / N) * pIC₅₀ Where N is the number of non-hydrogen atoms.

A successful optimization campaign will maintain or improve LE as the molecule grows in size and potency.[13]

Conclusion

3-(2-Hydroxyethoxy)pyridin-2-ol represents a high-quality, synthetically tractable fragment with significant potential in modern drug discovery. Its privileged pyridin-2(1H)-one core provides a robust anchor for binding, while the hydroxyethoxy side chain offers an ideal vector for solubility and subsequent chemical optimization. By following the systematic protocols for screening, validation, and hit-to-lead chemistry outlined in these application notes, research teams can effectively leverage this fragment to uncover novel chemical matter and accelerate the journey toward innovative therapeutics.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of the Brazilian Chemical Society. [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Discovery and Optimization of 2H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Discovery of pyridine-2-ones as novel class of multidrug resistance (MDR) modulators: first structure-activity relationships. Bioorganic & Medicinal Chemistry. [Link]

  • Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Development of 2-Pyridone–Based Central Fragments. Diva-portal.org. [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study. AWS. [Link]

  • 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. MDPI. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PMC. [Link]

  • Fragment screening at AstraZeneca: developing the next generation biophysics fragment set. RSC Medicinal Chemistry. [Link]

  • Chemistry and pharmacological studies of 3-alkoxy-2,5-disubstituted-pyridinyl compounds as novel selective α4β2 nicotinic acetylcholine receptor ligands that reduce alcohol intake in rats. Journal of Medicinal Chemistry. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. ResearchGate. [Link]

  • CRISPR-Cas in Medicinal Chemistry: Applications and Regulatory Concerns. Current Topics in Medicinal Chemistry. [Link]

  • Synthesis and in vitro evaluation of derivatives of the β₁-adrenergic receptor antagonist HX-CH 44. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fragment Screening and Compound Profiling. ZoBio. [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. MDPI. [Link]

  • Heterocycles in Medicinal Chemistry III. MDPI. [Link]

  • Fragment-based screening. o2h discovery. [Link]

  • Compound and fragment screening by native mass spectrometry. Drug Target Review. [Link]

  • Archives in Chemical Research Advances in Boron-based Drugs in Medicinal Chemistry. Prime Scholars. [Link]

  • Native mass spectrometry guided screening identifies hit fragments for HOP-HSP90 PPI inhibition. ChemRxiv. [Link]

  • Native Mass Spectrometry‐Guided Screening Identifies Hit Fragments for HOP‐HSP90 PPI Inhibition. ChemMedChem. [Link]

  • Solid forms of N-[2,4-BIS(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide.
  • Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. MDPI. [Link]

Sources

Application

Functionalization Strategies for the Primary Alcohol in 3-(2-Hydroxyethoxy)pyridin-2-ol

Application Note: AN-CHEM-2026-02 Executive Summary & Strategic Importance The molecule 3-(2-Hydroxyethoxy)pyridin-2-ol represents a critical "linker" scaffold in modern medicinal chemistry, particularly in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHEM-2026-02

Executive Summary & Strategic Importance

The molecule 3-(2-Hydroxyethoxy)pyridin-2-ol represents a critical "linker" scaffold in modern medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery.[1] Its dual functionality—a hydrogen-bond-donating pyridone ring and a flexible, nucleophilic primary alcohol—makes it ideal for bioconjugation.[1]

However, this bifunctionality presents a distinct synthetic challenge: Tautomeric Selectivity.

The core pyridine ring exists in equilibrium between the 2-hydroxypyridine and 2-pyridone forms.[1] In solution, the 2-pyridone tautomer predominates (


). Consequently, the amide-like nitrogen (N-H) is acidic (

) and nucleophilic. The primary objective of this guide is to provide protocols that selectively functionalize the primary alcohol (

) while leaving the pyridone ring intact, avoiding competitive

-alkylation or

-sulfonylation at the ring.

Reactivity Landscape & Decision Logic

Before initiating synthesis, researchers must understand the competing nucleophiles.

The Selectivity Challenge
  • Primary Alcohol (Target): Nucleophilic,

    
    . Reacts via 
    
    
    
    mechanisms or esterification.[1]
  • Pyridone Nitrogen (Competitor): Nucleophilic,

    
    . Susceptible to alkylation if strong bases (e.g., NaH, K2CO3) are used.
    
  • Pyridone Oxygen (Competitor): Less nucleophilic in the keto-form, but can react under specific conditions (e.g., Ag+ salts).

The Golden Rule: To functionalize the alcohol selectively, maintain neutral or weakly basic conditions (pH < 10). Avoid deprotonating the pyridone nitrogen.

Visualizing the Strategy

The following diagram outlines the decision logic for selecting the correct protocol based on the desired downstream application.

G Start Starting Material: 3-(2-Hydroxyethoxy)pyridin-2-ol Goal Define Synthetic Goal Start->Goal Route_LG Install Leaving Group (For displacement) Goal->Route_LG Need Alkylating Agent Route_Ox Oxidation (Aldehyde/Acid) Goal->Route_Ox Need Carbonyl Route_Ether Ether Formation (Coupling) Goal->Route_Ether Connect to Phenol/Amine Method_Ts Protocol 1: Tosylation (TsCl, Pyridine) *Avoid Strong Base* Route_LG->Method_Ts Standard Method_Appel Protocol 2: Appel Reaction (CBr4, PPh3) *Neutral Conditions* Route_LG->Method_Appel Halogenation Method_DMP Protocol 3: Dess-Martin (DMP, DCM) *Mild Oxidation* Route_Ox->Method_DMP Method_Mitsunobu Protocol 4: Mitsunobu (PPh3, DIAD) *Direct Coupling* Route_Ether->Method_Mitsunobu

Figure 1: Strategic Decision Tree for functionalizing the primary alcohol while preserving the pyridone core.

Detailed Protocols

Protocol 1: Selective Activation via Sulfonylation (Tosylation)

Objective: Convert the primary alcohol to a Tosylate (-OTs) leaving group.[1][2] Critical Control: Use Pyridine as the solvent/base. It is basic enough to catalyze the reaction but too weak (


 of conjugate acid 

) to deprotonate the pyridone nitrogen (

), preventing

-tosylation.
Materials
  • Substrate: 3-(2-Hydroxyethoxy)pyridin-2-ol (1.0 equiv)[1]

  • Reagent:

    
    -Toluenesulfonyl chloride (TsCl) (1.2 equiv)[1]
    
  • Solvent/Base: Anhydrous Pyridine (0.5 M concentration relative to substrate)

  • Catalyst: DMAP (0.1 equiv) - Optional, speeds up reaction[1]

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the substrate in anhydrous Pyridine. Cool to 0°C.[1][2]

  • Addition: Add TsCl portion-wise over 10 minutes. If using DMAP, add it now.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (5% MeOH in DCM).[1] The product will be less polar (higher

      
      ) than the starting material.
      
  • Quench: Add a small amount of water (0.5 mL) to hydrolyze excess TsCl. Stir for 10 mins.

  • Workup (Critical):

    • Dilute with DCM.[1]

    • Wash with saturated

      
       solution  or 1M HCl to remove Pyridine (Pyridine coordinates copper, turning the aqueous layer blue).
      
    • Note: Do not use highly basic washes (NaOH), as this may hydrolyze the tosylate or deprotonate the pyridone.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
    
Protocol 2: Direct Halogenation (Appel Reaction)

Objective: Convert the alcohol directly to a Bromide or Chloride.[3] Advantage: This reaction proceeds under essentially neutral conditions, making it the safest route to avoid pyridone interference.

Materials
  • Substrate (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Carbon Tetrabromide (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Anhydrous DCM or THF

Step-by-Step Methodology
  • Preparation: Dissolve Substrate and

    
     in DCM at 0°C.
    
  • Addition: Add

    
     slowly (dissolved in minimal DCM) to the reaction mixture.
    
    • Observation: The solution may turn slightly yellow/orange.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup: The reaction produces triphenylphosphine oxide (

    
    ) as a byproduct.
    
    • Concentrate the mixture directly onto silica gel.

    • Elute with a non-polar solvent system (Hexane/EtOAc) first to remove excess

      
      , then increase polarity to elute the brominated product.
      
    • Note: The pyridone product will be significantly more polar than the

      
      .
      
Protocol 3: Mild Oxidation (Dess-Martin Periodinane)

Objective: Convert the alcohol to an aldehyde for reductive amination or Wittig reactions.[1] Why DMP? Swern oxidation generates HCl (requires excess base), and PCC is acidic/toxic. DMP (Dess-Martin Periodinane) is mild, works at RT, and avoids metal coordination with the pyridine ring.

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in wet DCM (water accelerates DMP mechanism slightly) at RT.

  • Addition: Add DMP (1.2 equiv).

  • Reaction: Stir for 1–2 hours.

  • Quench: Add a 1:1 mixture of saturated

    
     and saturated 
    
    
    
    (Sodium Thiosulfate).
    • Mechanism:[2][3][4][5][6][7][8][9][10] Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acetic acid byproducts.[1]

  • Extraction: Stir vigorously until the biphasic layers are clear (approx. 15 mins). Extract with DCM.[1][10]

Troubleshooting & Data Summary

Common Pitfalls
IssueCauseSolution
N-Alkylation Base was too strong (e.g., NaH, KOH), deprotonating the Pyridone.[1]Switch to Pyridine or 2,6-Lutidine.[1] Keep pH < 10.[1][11]
Low Solubility Pyridones are highly polar and crystalline.[1]Use DMF or DMSO as co-solvents if DCM fails.[1]
O-Alkylation (Ring) Presence of Silver (Ag) salts or hard electrophiles.[1]Avoid Ag2O.[1] Use soft electrophiles.
Poor Yield (Appel) Pyridine nitrogen reacting with Phosphonium salt.[1]Ensure temperature is kept low (0°C) during addition.
Comparative Yields (Typical)
  • Tosylation: 85–92%[1]

  • Appel Bromination: 75–85%[1]

  • DMP Oxidation: 88–95%[1]

References

  • Tautomerism of 2-Hydroxypyridines

    • Katritzky, A. R., et al. "Tautomeric Equilibria of 2-Pyridones." Advances in Heterocyclic Chemistry.
  • Appel Reaction Mechanism & Utility

    • Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[12] Angewandte Chemie International Edition, 1975.

    • [1]

  • Dess-Martin Oxidation Protocols

    • Dess, D. B., Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983.
    • [1]

  • Selective Functionalization of Pyridones

    • Hirano, K., Miura, M. "Site-Selective C–H Functionalization on 2-Pyridones."[1][13] Chemical Science, 2018.

Disclaimer: This guide is intended for qualified research personnel.[1] Always review Safety Data Sheets (SDS) for 3-(2-Hydroxyethoxy)pyridin-2-ol, Pyridine, and Sulfonyl Chlorides before use.[1]

Sources

Method

Application Note: Orthogonal Protecting Group Strategies for the Synthesis of 3-(2-Hydroxyethoxy)pyridin-2-ol

Introduction: The Synthetic Challenge 3-(2-Hydroxyethoxy)pyridin-2-ol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure incorporates three distinct reactive sites: a nu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

3-(2-Hydroxyethoxy)pyridin-2-ol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure incorporates three distinct reactive sites: a nucleophilic phenolic hydroxyl group (at C2), a primary aliphatic hydroxyl group, and the pyridine ring itself. This trifunctional nature presents a significant challenge for selective chemical modification. To achieve regioselective synthesis, particularly for the crucial O-alkylation step to introduce the hydroxyethoxy side-chain, a robust and strategic application of protecting groups is essential.

This guide provides a comprehensive overview of orthogonal protecting group strategies to navigate the synthesis of this target molecule, starting from the commercially available precursor, 2,3-dihydroxypyridine. We will explore the rationale behind protecting group selection, provide detailed, field-tested protocols, and offer insights into achieving high-yield, selective transformations.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to 3-(2-hydroxyethoxy)pyridin-2-ol begins with the disconnection of the C3-ether bond, identifying 2,3-dihydroxypyridine and a suitable C2 synthon like 2-bromoethanol or ethylene oxide as key precursors.

However, direct alkylation of 2,3-dihydroxypyridine is problematic. The molecule exists in tautomeric forms, and the presence of two hydroxyl groups with differing pKa values (the C2-OH being more acidic) and a nucleophilic ring nitrogen can lead to a mixture of O- and N-alkylated products with poor regioselectivity.[1][2]

To overcome this, a protecting group strategy must be implemented that addresses the following core challenges:

  • Chemoselectivity: How to differentiate the more acidic and nucleophilic C2-OH from the C3-OH.

  • Orthogonality: How to introduce the side-chain at C3 and subsequently deprotect the primary alcohol without cleaving the protecting group at C2.[3][4][5]

  • Reaction Compatibility: The chosen protecting groups must be stable to the conditions of the key C3-O alkylation step.

Our proposed forward synthesis, therefore, involves a three-stage protecting group strategy:

  • Selective Protection: Mask the more reactive C2-phenolic hydroxyl group.

  • Side-Chain Introduction: Alkylate the free C3-hydroxyl group with a protected form of the hydroxyethoxy moiety.

  • Sequential Deprotection: Remove the protecting groups in an orthogonal manner to reveal the target molecule.

Diagram 1: Retrosynthetic and Protecting Group Strategy This diagram outlines the overall synthetic logic, highlighting the key disconnection and the strategic application of orthogonal protecting groups (PG1 and PG2).

G Target 3-(2-Hydroxyethoxy)pyridin-2-ol Retro_Step1 C-O Ether Disconnection Target->Retro_Step1 Precursors 2,3-Dihydroxypyridine + 'HOCH2CH2-X' synthon Retro_Step1->Precursors Strategy Forward Synthesis Strategy Precursors->Strategy requires strategy PG1_Protect Step 1: Protect C2-OH (PG1) Strategy->PG1_Protect Alkylation Step 2: Alkylate C3-OH with PG2-Protected Side-Chain PG1_Protect->Alkylation Deprotect_PG2 Step 3: Selective Deprotection of Side-Chain (PG2) Alkylation->Deprotect_PG2 Deprotect_PG1 Step 4: Final Deprotection of C2-OH (PG1) Deprotect_PG2->Deprotect_PG1 Deprotect_PG1->Target yields

Guide to Protecting Group Selection

The success of this synthesis hinges on choosing an orthogonal protecting group pair. For our strategy, we will protect the C2-phenolic hydroxyl with a Benzyl (Bn) group and the primary hydroxyl of the side-chain synthon with a tert-Butyldimethylsilyl (TBDMS) group . This pair is ideal because their removal conditions are highly distinct: benzyl ethers are cleaved by hydrogenolysis, while TBDMS ethers are labile to fluoride ions.[6][7][8][9]

Functional GroupProtecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsRationale & Key Advantages
C2-Phenolic OH Benzyl EtherBnBenzyl Bromide (BnBr), K₂CO₃, DMFH₂, Pd/C, EtOH/EtOAcRobustly stable to a wide range of acidic, basic, and nucleophilic conditions.[6][7] Deprotection via hydrogenolysis is mild and highly selective, leaving silyl ethers untouched.[10]
Primary OH tert-Butyldimethylsilyl EtherTBDMSTBDMS-Cl, Imidazole, DMFTetrabutylammonium Fluoride (TBAF), THFSterically hindered, providing stability to aqueous base and mild acids.[8][11] Cleaved under very specific, mild conditions (fluoride source) that do not affect benzyl ethers.[11][12]

Detailed Experimental Protocols

Protocol 1: Benzyl Protection of 2,3-Dihydroxypyridine

This protocol selectively protects the more acidic C2-hydroxyl group. The weaker base, potassium carbonate, is sufficient to deprotonate the phenolic C2-OH preferentially over the C3-OH, directing the alkylation.

Diagram 2: Experimental Workflow for Benzyl Protection A step-by-step visualization of the laboratory procedure for the selective protection of the C2-hydroxyl group.

G cluster_reagents Reagent Assembly cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 2,3-Dihydroxypyridine in DMF Add_Base Add K₂CO₃ Start->Add_Base Add_BnBr Add BnBr Dropwise at 0 °C Add_Base->Add_BnBr Stir Stir at RT (Monitor by TLC) Add_BnBr->Stir Quench Quench with H₂O Stir->Quench Extract Extract with EtOAc Quench->Extract Wash Wash (Brine) & Dry (Na₂SO₄) Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Column Chromatography (Hexanes/EtOAc) Concentrate->Purify Product 2-(Benzyloxy)-3-hydroxypyridine Purify->Product

Materials:

  • 2,3-Dihydroxypyridine (1.0 eq)

  • Benzyl Bromide (BnBr) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3-dihydroxypyridine (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl bromide (1.1 eq) dropwise via syringe over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into cold deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(benzyloxy)-3-hydroxypyridine.

Protocol 2: Synthesis of 2-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethoxy)pyridine

With the C2 position blocked, the C3 hydroxyl is now available for alkylation. We use a TBDMS-protected 2-bromoethanol synthon under Williamson ether synthesis conditions.

Materials:

  • 2-(Benzyloxy)-3-hydroxypyridine (1.0 eq)

  • (2-Bromoethoxy)(tert-butyl)dimethylsilane (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Dimethylformamide (DMF), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.3 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Add a solution of 2-(benzyloxy)-3-hydroxypyridine (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Add (2-bromoethoxy)(tert-butyl)dimethylsilane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography (hexane/ethyl acetate gradient) to yield the fully protected intermediate.

Protocol 3: Sequential Orthogonal Deprotection

This two-step sequence first removes the TBDMS group to reveal the primary alcohol, followed by hydrogenolysis to remove the benzyl group and yield the final product.

Step 3A: Selective TBDMS Deprotection

  • Dissolve the product from Protocol 2 (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a plastic vial or flask.

  • Add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF).

  • Stir at room temperature for 2-4 hours. Monitor the desilylation by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography to obtain pure 2-((3-(benzyloxy)pyridin-2-yl)oxy)ethan-1-ol.

Step 3B: Benzyl Deprotection (Hydrogenolysis)

  • Dissolve the product from Step 3A (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Carefully add Palladium on Carbon (Pd/C) (10 wt%, ~5-10 mol%).

  • Seal the flask, evacuate, and backfill with hydrogen gas (H₂) from a balloon. Repeat this cycle three times.

  • Stir the mixture vigorously under a positive pressure of H₂ at room temperature for 4-8 hours.

  • Upon completion (monitored by TLC or LC-MS), carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-(2-Hydroxyethoxy)pyridin-2-ol. Further purification by recrystallization or chromatography may be performed if necessary.

Troubleshooting and Field Insights

  • Incomplete Benzylation (Protocol 1): If the reaction stalls, gentle heating (40-50 °C) can improve conversion. However, this may increase the risk of N-alkylation. Ensure reagents, especially DMF, are anhydrous.

  • Low Yield in Etherification (Protocol 2): Sodium hydride is highly reactive and moisture-sensitive. Ensure strictly anhydrous conditions. The quality of the NaH dispersion is critical for reactivity.

  • Sluggish Hydrogenolysis (Protocol 3B): The activity of Pd/C catalysts can vary. If the reaction is slow, a fresh batch of catalyst may be required. Adding a few drops of acetic acid can sometimes accelerate the debenzylation of pyridine-containing compounds, but should be used with caution.

Conclusion

The synthesis of 3-(2-Hydroxyethoxy)pyridin-2-ol demonstrates the power of a well-designed, orthogonal protecting group strategy. By employing a robust benzyl ether to mask the C2-phenol and a labile TBDMS ether for the side-chain alcohol, the synthetic challenges of chemoselectivity and regioselectivity are effectively overcome. The protocols detailed herein provide a reliable and reproducible pathway for researchers and drug development professionals to access this important chemical scaffold.

References

  • Pang, X., Ge, X., Ji, J., Liang, W., Li, Z., Chen, X., & Ge, J. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43. [Link]

  • University of Windsor. Alcohol Protecting Groups. Course Material. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Kim, H., et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Center for Biotechnology Information. [Link]

  • Willingdon College, Sangli. Protection and deprotection. [Link]

  • Wikipedia. Silyl ether. [Link]

  • Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Kocienski, P. J. Protective Groups: Background and General Considerations. University of Texas Southwestern Medical Center. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. [Link]

  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (13), 2183-2212. [Link]

  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. [Link]

  • Yan, Z., He, H., Yuan, D., Yan, Q., Wang, W., Jiang, H., Wang, H., & Chen, F. (2022). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 59(1), 106-109. [Link]

  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. [Link]

  • Royal Society of Chemistry. (2020). Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025, August 7). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. [Link]

  • University of Texas Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9536–9677. [Link]

  • PubChem. 2,3-Dihydroxypyridine. [Link]

  • ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

Sources

Application

Application Notes: 3-(2-Hydroxyethoxy)pyridin-2-ol in Kinase Inhibitor Design

< Introduction: The Strategic Role of the Pyridin-2-ol Scaffold in Kinase Inhibitor Discovery Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosp...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Strategic Role of the Pyridin-2-ol Scaffold in Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of protein substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[3][4] Within the vast chemical space explored for kinase inhibitor design, heterocyclic scaffolds, such as pyridine, are of significant interest due to their ability to form key interactions within the ATP-binding pocket of kinases.[5][6][7]

The 3-(2-Hydroxyethoxy)pyridin-2-ol scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. The pyridin-2-one core is a known pharmacophore in several kinase inhibitors.[8][9][10] The introduction of a 2-hydroxyethoxy group at the 3-position offers several advantages. The ether linkage and terminal hydroxyl group can enhance aqueous solubility, a crucial property for drug candidates.[5] Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling specific interactions with amino acid residues in the kinase active site, which can contribute to both potency and selectivity.[5][11] This application note will provide a detailed guide on the utilization of the 3-(2-Hydroxyethoxy)pyridin-2-ol scaffold in the design and evaluation of kinase inhibitors, with a focus on targeting key kinases implicated in cancer and inflammatory diseases, such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 MAP Kinase.

Featured Kinase Targets and Their Pathophysiological Relevance

A aberrant signaling through various kinase pathways is a known driver of numerous cancers.[12] The strategic selection of kinase targets is paramount for the successful development of effective therapeutics.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16][17][18] Inhibition of VEGFR-2 can disrupt the tumor blood supply, leading to a reduction in tumor growth.[16] The VEGFR-2 signaling cascade involves multiple downstream pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which regulate endothelial cell proliferation, survival, and migration.[16]

  • p38 Mitogen-Activated Protein Kinase (MAPK): A family of serine/threonine kinases that are activated in response to cellular stress and inflammatory stimuli.[19][20][21] The p38 MAPK pathway plays a significant role in regulating the production of pro-inflammatory cytokines and is implicated in inflammatory diseases and some cancers.[6][21][22] The p38α isoform is particularly well-studied for its role in inflammation.[20]

Design and Synthesis of 3-(2-Hydroxyethoxy)pyridin-2-ol Derivatives

The synthesis of 3-(2-Hydroxyethoxy)pyridin-2-ol and its derivatives can be achieved through various synthetic routes. A general approach involves the functionalization of a pre-formed pyridin-2-ol ring. The 2-hydroxyethoxy side chain can be introduced via nucleophilic substitution reactions. Further modifications to the pyridine ring can be made to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[23][24][25][26][27]

General Synthetic Scheme:

G A Starting Pyridin-2-ol Derivative B Introduction of 2-Hydroxyethoxy Group A->B Nucleophilic Substitution C Protection of Hydroxyl Group (Optional) B->C F Final Kinase Inhibitor B->F D Further Ring Functionalization (e.g., Halogenation, Coupling Reactions) C->D E Deprotection D->E E->F

Caption: General synthetic workflow for 3-(2-Hydroxyethoxy)pyridin-2-ol derivatives.

Experimental Protocols

Biochemical Kinase Assays

Biochemical assays are essential for determining the intrinsic inhibitory activity of a compound against a purified kinase enzyme.[4] Various formats are available, including luminescence-based, fluorescence-based, and radiometric assays.[4][28][29]

Protocol 1: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[29]

Materials:

  • Purified recombinant kinase (e.g., FGFR1, VEGFR-2, p38α)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • 3-(2-Hydroxyethoxy)pyridin-2-ol derivative (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a white assay plate, add the test compound, purified kinase, and substrate in a suitable kinase buffer.

  • Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature and time for the specific kinase.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
Compound XFGFR150
Compound YVEGFR-2120
Compound Zp38α85

Table 1: Example IC50 values for 3-(2-Hydroxyethoxy)pyridin-2-ol derivatives against target kinases.

Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of inhibitors in a more physiologically relevant context, assessing factors like cell permeability and engagement with the target kinase within the cell.[30][31][32]

Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with FGFR amplification)

  • Complete cell culture medium

  • 3-(2-Hydroxyethoxy)pyridin-2-ol derivative (test compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Mix the contents and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% inhibition of growth) value.

Protocol 3: Target Engagement Assay (e.g., NanoBRET™ Target Engagement Intracellular Kinase Assay, Promega)

This assay directly measures the binding of a compound to a target kinase within living cells.[32]

Materials:

  • Cells transiently or stably expressing the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ Kinase Tracer

  • 3-(2-Hydroxyethoxy)pyridin-2-ol derivative (test compound)

  • Opti-MEM® I Reduced Serum Medium

  • White, 96- or 384-well plates

  • Plate reader capable of measuring BRET signals

Procedure:

  • Prepare cells expressing the NanoLuc®-kinase fusion protein.

  • In a white assay plate, add the test compound and the NanoBRET™ Kinase Tracer to the cells in Opti-MEM®.

  • Incubate for a specified time to allow for compound binding and tracer equilibration.

  • Measure the BRET signal by sequentially reading the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Calculate the BRET ratio and determine the IC50 value for compound binding.

Signaling Pathway and Workflow Diagrams

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation.[16][33]

G cluster_1 Kinase Inhibitor Screening Workflow Start Compound Library (3-(2-Hydroxyethoxy)pyridin-2-ol derivatives) Biochemical Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Biochemical Hit_ID Hit Identification (Potent Inhibitors) Biochemical->Hit_ID Cell_Prolif Cell-Based Proliferation Assay Hit_ID->Cell_Prolif Target_Eng Target Engagement Assay (e.g., NanoBRET™) Cell_Prolif->Target_Eng Lead_Opt Lead Optimization (SAR Studies) Target_Eng->Lead_Opt

Caption: A typical workflow for screening and identifying kinase inhibitors.[34]

Conclusion

The 3-(2-Hydroxyethoxy)pyridin-2-ol scaffold represents a valuable starting point for the design of novel kinase inhibitors. Its favorable physicochemical properties and potential for forming key interactions within the kinase active site make it an attractive scaffold for targeting a range of kinases implicated in disease. The protocols and workflows outlined in this application note provide a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery efforts. Through a combination of rational design, robust biochemical and cell-based screening, and detailed SAR studies, novel and effective kinase inhibitors based on the 3-(2-Hydroxyethoxy)pyridin-2-ol core can be developed.

References

  • Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective. (2017). [Source URL not available]
  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2022). [Source URL not available]
  • FGFRs in Disease and Drug Discovery. Indigo Biosciences. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). [Source URL not available]
  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (2017). ACS Publications. [Link]

  • Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. (2025). MDPI. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets. (2021). [Source URL not available]
  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular.... ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). [Source URL not available]
  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • p38 MAPK Signaling Review. Assay Genie. [Link]

  • p38 MAPK Pathway in the Heart: New Insights in Health and Disease. (2020). MDPI. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2017). PubMed. [Link]

  • Cell Based Kinase Assays. (2022). Luceome Biotechnologies. [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). [Source URL not available]
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (2007). [Source URL not available]
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. (2019). ACS Publications. [Link]

  • WO2013041038A1 - Pyridine compounds as inhibitors of kinase.
  • Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. (2014). [Source URL not available]
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). [Source URL not available]
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). [Source URL not available]
  • Protein Kinase Inhibitors. (2025). NCBI Bookshelf. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2019). [Source URL not available]
  • European Journal of Medicinal Chemistry. UPCommons. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). [Source URL not available]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). [Source URL not available]

Sources

Method

Application Note: Preparation of 3-(2-Hydroxyethoxy)pyridin-2-ol for Library Synthesis

Part 1: Executive Summary & Molecular Context The Target Scaffold The target molecule, 3-(2-Hydroxyethoxy)pyridin-2-ol , is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Context

The Target Scaffold

The target molecule, 3-(2-Hydroxyethoxy)pyridin-2-ol , is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antifibrotic agents (structural analogs of Pirfenidone). It serves as a critical "head-group" mimic, where the 2-pyridone moiety acts as a hydrogen bond donor/acceptor pair (D-A) capable of interacting with the hinge region of kinases, while the 2-hydroxyethoxy tail improves aqueous solubility and provides a handle for further derivatization.

Tautomeric Reality: The "2-ol" vs. "2-one"

While the IUPAC name requested is pyridin-2-ol, it is chemically imperative to recognize that in both solution and solid state, the molecule exists predominantly as the 2(1H)-pyridinone tautomer.

  • Implication for Synthesis: The starting material, 2,3-dihydroxypyridine, behaves as 3-hydroxy-2-pyridone .[1]

  • Regioselectivity Challenge: The synthesis requires selective O-alkylation at the C3-hydroxyl group while avoiding N-alkylation at the amide nitrogen or O-alkylation at the C2-carbonyl oxygen.

Strategic Route Selection

For library synthesis—where reliability, purity, and ease of workup are paramount—we evaluate two primary routes:

FeatureRoute A: Ethylene Carbonate (Green)Route B: 2-Bromoethanol (Traditional)
Reagents Ethylene Carbonate (Solid), Base2-Bromoethanol (Liquid), Base
Conditions High Temp (120–140 °C)Moderate Temp (60–80 °C)
Selectivity High (favors phenolic OH)Moderate (risk of N-alkylation)
Workup Aqueous extraction requiredFiltration/Precipitation possible
Verdict Preferred for Process/Scale-up Preferred for Library/Parallel Synthesis

Decision: This protocol details Route B (2-Bromoethanol) optimized for library synthesis due to the ease of liquid handling in automated systems and milder thermal requirements, with strict pH control to enforce regioselectivity.

Part 2: Synthetic Strategy & Workflow

Reaction Mechanism & Regiocontrol

The pKa of the C3-hydroxyl (phenolic) is approximately 9.0 , whereas the amide N-H has a pKa of approximately 17.0 . By using a mild base like Potassium Carbonate (


) in a polar aprotic solvent (DMF or Acetone), we selectively deprotonate the C3-OH, generating the phenoxide anion which attacks the alkyl halide.
Visual Workflow (DOT Diagram)

SynthesisWorkflow cluster_impurities Critical Impurities to Monitor SM Starting Material 2,3-Dihydroxypyridine (Solid) Reaction Reaction 60-80°C, 4-16h (N2 Atmosphere) SM->Reaction Dissolve Reagents Reagents 2-Bromoethanol + K2CO3 Solvent: DMF Reagents->Reaction Add Check In-Process Control LCMS: Target [M+H]+ 156.1 Reaction->Check Monitor Imp1 N-Alkylated Byproduct Reaction->Imp1 High Temp/Strong Base Check->Reaction Incomplete Workup Workup Precipitate or Extract Remove Salts Check->Workup Complete Product Final Product 3-(2-Hydroxyethoxy)-2-pyridone (Crystalline Solid) Workup->Product Crystallization Imp2 Bis-Alkylated (O,N)

Figure 1: Logical flow for the regioselective synthesis of 3-(2-hydroxyethoxy)pyridin-2-ol.

Part 3: Detailed Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )DensityNote
2,3-Dihydroxypyridine Substrate1.0111.10SolidHygroscopic; dry before use.
2-Bromoethanol Electrophile1.2124.971.76 g/mLToxic; dispense in fume hood.
Potassium Carbonate Base1.5138.21SolidAnhydrous, granular preferred.
DMF Solvent10 vol73.090.94 g/mLAnhydrous (Water <0.05%).
TBAI (Optional) Catalyst0.05369.37SolidAccelerates reaction.
Step-by-Step Procedure
Step 1: Reaction Setup[2]
  • Preparation: In a dried reaction vial (or reactor block for libraries), charge 2,3-dihydroxypyridine (1.0 equiv) and Potassium Carbonate (1.5 equiv).

  • Solvation: Add anhydrous DMF (10 mL per gram of substrate). Stir at room temperature for 15 minutes to allow partial deprotonation (formation of the phenoxide). Note: The solution may turn slightly yellow/orange.

  • Addition: Add 2-Bromoethanol (1.2 equiv) dropwise. If using TBAI (Tetrabutylammonium iodide), add it at this stage.

  • Heating: Seal the vessel and heat to 80 °C . Maintain agitation (magnetic stir bar or shaker) for 12–16 hours.

Step 2: In-Process Control (IPC)
  • Method: LCMS (Reverse Phase, C18).

  • Target Mass: 156.15 Da ([M+H]+).

  • Criteria: Reaction is deemed complete when Starting Material (SM) is <5% by UV area integration.

  • Troubleshooting: If SM persists, add 0.2 equiv of 2-Bromoethanol and heat for an additional 4 hours.

Step 3: Workup & Isolation (Library Scale)
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration: Filter the mixture through a frit (or celite pad) to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the cake with a small amount of DMF or MeOH.
  • Concentration: Concentrate the filtrate under reduced pressure (Genevac or Rotavap) to remove the bulk of DMF. Caution: Do not overheat, as the product can degrade.

  • Precipitation (Purification):

    • Re-dissolve the residue in a minimum amount of MeOH or warm Ethanol.

    • Add Diethyl Ether or Ethyl Acetate (anti-solvent) slowly to induce precipitation.

    • Cool to 4 °C for 2 hours.

    • Filter the resulting solid.[2] This is usually the pure target compound.

Analytical Specifications
  • Appearance: Off-white to pale beige crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    
     11.6 (br s, 1H, NH), 7.15 (dd, 1H, H-6), 6.90 (dd, 1H, H-4), 6.10 (t, 1H, H-5), 4.85 (t, 1H, OH), 3.95 (t, 2H, O-CH2), 3.70 (q, 2H, CH2-OH).
    
  • Purity: >95% (LCMS).

Part 4: Critical Control Points & Troubleshooting

Regioselectivity (The "N" vs "O" Problem)

The most common failure mode is N-alkylation.

  • Cause: Use of bases that are too strong (e.g., NaH, NaOH) or temperatures >100 °C.

  • Solution: Stick to

    
     or 
    
    
    
    . Do not exceed 90 °C.
  • Detection: N-alkylated isomers often have distinct NMR shifts. The N-CH2 protons typically appear upfield relative to O-CH2 protons.

Impurity Profile
ImpurityOriginMitigation
N-Alkylated Isomer Competitive alkylation at N1Maintain mild base; avoid NaH.
Bis-Alkylated Alkylation at both O3 and N1Control stoichiometry (max 1.2 equiv electrophile).
O-Acylation (if using esters) Side reactionNot applicable with 2-bromoethanol.

Part 5: References

  • Tautomerism of Hydroxypyridines: Efimova, I. V., et al. "Tautomerism of 2- and 3-hydroxypyridines."[3] Journal of Structural Chemistry 55.2 (2014): 234-241.

  • Regioselective Alkylation of 2-Pyridones: Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones."[4] The Journal of Organic Chemistry 89 (2024): 3657-3665.[4] (Cited for context on N-alkylation challenges).

  • Synthesis of Pirfenidone Analogs (Relevant Precedent): Patent WO2009028656. "Method for producing 3-substituted-2(1H)-pyridone derivatives." (Describes the base-mediated alkylation of 3-hydroxy-2-pyridone).

  • Ethylene Carbonate Method (Green Alternative): Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research 42.4 (2003): 663-674.

Disclaimer: This protocol involves the use of hazardous chemicals (DMF, 2-Bromoethanol). All operations must be performed in a functioning fume hood with appropriate PPE. Consult local EHS guidelines before execution.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Hydroxyethoxy)pyridin-2-ol

Welcome to the technical support center for the synthesis of 3-(2-Hydroxyethoxy)pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Hydroxyethoxy)pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction yield and purity by understanding the underlying chemical principles.

Synthesis Overview: The Williamson Ether Synthesis Approach

The synthesis of 3-(2-Hydroxyethoxy)pyridin-2-ol is most commonly achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of a 2,3-dihydroxypyridine precursor with a suitable 2-carbon electrophile containing a hydroxyl group or its protected form. The reaction's success hinges on careful control of regioselectivity to favor alkylation on the 3-hydroxy group over the 2-hydroxy or the ring nitrogen.

General Reaction Scheme

Caption: General reaction for the synthesis of 3-(2-Hydroxyethoxy)pyridin-2-ol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Insufficiently Strong Base: The hydroxyl group of 2,3-dihydroxypyridine needs to be deprotonated to form the alkoxide nucleophile. If the base is too weak, the concentration of the nucleophile will be low.

    • Recommendation: While milder bases like K₂CO₃ or Cs₂CO₃ are sometimes used to favor O-alkylation, if conversion is low, consider a stronger base such as sodium hydride (NaH) or potassium hydride (KH).[1][2] These will more effectively deprotonate the hydroxyl group. Use an aprotic solvent like DMF or DMSO when using hydride bases.[2][3]

  • Poor Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.

    • Recommendation: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis as they can accelerate S\N2 reactions.[2][3][4] If you are using a less polar solvent, switching to one of these may significantly improve your conversion rate.

  • Reaction Temperature is Too Low: Like most chemical reactions, the rate of Williamson ether synthesis is temperature-dependent.

    • Recommendation: If the reaction is sluggish at room temperature, consider gently heating it. A temperature range of 50-80 °C is a good starting point. However, be aware that higher temperatures can also promote side reactions like elimination.

  • Purity of Starting Materials: Impurities in your 2,3-dihydroxypyridine or alkylating agent can interfere with the reaction. Water is a particularly detrimental impurity as it can quench the strong base and hydrolyze the alkylating agent.

    • Recommendation: Ensure your 2,3-dihydroxypyridine is pure and dry.[5][6] Use freshly distilled or high-purity alkylating agents. Dry your solvent before use, especially when working with hydride bases.

  • Poor Leaving Group on the Alkylating Agent: The rate of an S\N2 reaction is highly dependent on the quality of the leaving group.

    • Recommendation: The reactivity of haloethanols follows the trend I > Br > Cl. If you are using 2-chloroethanol and experiencing low conversion, switching to 2-bromoethanol or even 2-iodoethanol can significantly increase the reaction rate.[7]

Troubleshooting Flowchart for Low Conversion

low_conversion start Low or No Conversion check_base Is the base strong enough? (e.g., NaH, KH) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes success Improved Yield check_base->success No, switch to stronger base check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes check_solvent->success No, switch to polar aprotic solvent check_purity Are starting materials pure and dry? check_temp->check_purity Yes check_temp->success No, increase temperature cautiously check_lg Is the leaving group good? (I > Br > Cl) check_purity->check_lg Yes check_purity->success No, purify/dry starting materials and solvent check_lg->success Yes check_lg->success No, switch to a better leaving group (e.g., -Br or -I)

Caption: A decision tree for troubleshooting low reaction yield.

Question 2: I am observing a significant amount of the N-alkylated byproduct. How can I improve the selectivity for O-alkylation?

Answer:

The pyridin-2-ol system can exist in equilibrium with its 2-pyridone tautomer.[8] The resulting anion is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom. Controlling this regioselectivity is key to a successful synthesis.

Factors Influencing O- vs. N-Alkylation:

  • Choice of Base and Counter-ion: Harder cations (like Li⁺ and Na⁺) tend to associate more strongly with the harder oxygen atom of the pyridone anion, promoting O-alkylation. Softer cations (like K⁺ and Cs⁺) have a weaker association and can lead to more N-alkylation.[9]

    • Recommendation: If N-alkylation is a problem, consider using a sodium-based base like NaH. Conversely, some literature suggests that bases like Cs₂CO₃ can also promote O-alkylation under certain conditions.[10] Experimenting with different bases is advised.

  • Solvent Effects: The solvent can influence the reactivity of the ambident nucleophile.

    • Recommendation: Polar aprotic solvents like DMF and DMSO are generally recommended for promoting O-alkylation.[2]

  • Catalyst-Controlled Regioselectivity: Recent literature has explored the use of catalysts to direct the regioselectivity of pyridone alkylation.

    • Recommendation: Palladium-catalyzed O-alkylation of 2-pyridones has been reported to give high yields and selectivity.[11] Similarly, TfOH-catalyzed carbenoid insertion has shown excellent regioselectivity for O-alkylation.[12] While these methods may require more specialized reagents, they offer a powerful way to control the reaction outcome.

Mechanism of O- vs. N-Alkylation

Caption: Competing pathways for O- and N-alkylation of the pyridin-2-olate anion.

Question 3: I am getting multiple alkylation products. How can I achieve selective mono-alkylation on the 3-hydroxy group?

Answer:

2,3-Dihydroxypyridine has two hydroxyl groups that can potentially be alkylated. Achieving selective mono-alkylation at the 3-position requires careful control of reaction conditions.

Strategies for Selective Mono-alkylation:

  • Stoichiometry: The most straightforward approach is to use a limited amount of the alkylating agent.

    • Recommendation: Use 1.0 to 1.1 equivalents of the 2-haloethanol. This will statistically favor mono-alkylation. However, this may result in incomplete conversion of the starting material.

  • Exploiting Differences in Acidity: The relative acidity of the two hydroxyl groups can be exploited. The 3-hydroxy group is generally more acidic than the 2-hydroxy group in the pyridin-2-one tautomer.

    • Recommendation: Using a slight excess of a mild base like K₂CO₃ at a controlled temperature may selectively deprotonate the more acidic 3-hydroxy group, leading to preferential alkylation at this position.

  • Protecting Groups: If selective mono-alkylation proves difficult, a protecting group strategy may be necessary. This would involve selectively protecting one of the hydroxyl groups, performing the alkylation, and then deprotecting. This adds steps to the synthesis but can provide excellent control.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Williamson ether synthesis?

A1: The Williamson ether synthesis is a classic S\N2 reaction. It proceeds via a backside attack of an alkoxide nucleophile on an alkyl halide (or other substrate with a good leaving group). The reaction occurs in a single, concerted step, leading to the formation of an ether and the inversion of stereochemistry at the electrophilic carbon if it is chiral.[1][13]

Q2: What safety precautions should I take during this synthesis?

A2: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Strong Bases (NaH, KH): These are highly reactive and flammable, especially upon contact with water. Handle them in an inert atmosphere (e.g., under nitrogen or argon) and in a fume hood.

  • Alkylating Agents (2-haloethanols): These are often toxic and irritants. Handle them with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

  • Solvents (DMF, DMSO): These are excellent solvents but can be absorbed through the skin. Avoid contact and use in a fume hood.

Q3: Are there any alternative synthetic routes to consider?

A3: While the Williamson ether synthesis is the most direct approach, other methods could be envisioned. For instance, one could start with a precursor that already contains the ether linkage and then construct the pyridin-2-ol ring.[14][15] However, these routes are often more complex and may have lower overall yields. Another possibility is the use of phase-transfer catalysis to improve the efficiency of the Williamson ether synthesis.[2]

Data Summary for Reaction Optimization

ParameterCondition 1Condition 2Expected OutcomeRationale
Base K₂CO₃NaHIncreased conversion with NaH, but potentially lower O/N selectivity.NaH is a stronger base, leading to faster deprotonation.[1][2]
Solvent TolueneDMFHigher reaction rate and yield in DMF.DMF is a polar aprotic solvent that accelerates S\N2 reactions.[2][3]
Alkylating Agent 2-Chloroethanol2-BromoethanolFaster reaction with 2-bromoethanol.Bromide is a better leaving group than chloride.[7]
Temperature Room Temperature60 °CIncreased reaction rate at 60 °C, but risk of increased side reactions.Higher temperature provides the activation energy for the reaction but can also promote elimination.

References

  • Reynaud, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
  • Sigma-Aldrich. 2,3-Dihydroxypyridine 95. Sigma-Aldrich.
  • ChemicalBook. 2,3-Dihydroxypyridine synthesis. ChemicalBook.
  • Reynaud, G., et al. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Semantic Scholar.
  • Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones.
  • Williamson Ether Synthesis. (n.d.).
  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • 3-(2-Hydroxyethoxy)pyridin-2-ol. Benchchem.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC.
  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.
  • Williamson ether synthesis. Wikipedia.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Molecular Structures of the Pyridine-2-olates PhE(pyO)3 (E = Si, Ge, Sn)—[4+3]. (2022). MDPI.
  • Scheme 1. 2-Hydroxypyridine and 2-pyridone forms of 2,3-dihydroxypyridine.
  • 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning.
  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.
  • 3-(2-HYDROXYETHYL)PYRIDINE synthesis. ChemicalBook.
  • Synthesis of 2-pyridones. Organic Chemistry Portal.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activ
  • In-lab validation of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol synthesis protocol. Benchchem.
  • Process for preparing pyridine-ethers or pyridine-2-thioethers.
  • Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. PubMed.
  • Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
  • O-alkylation and arylation of Oximes, Hydroxylamines and rel
  • Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values. PubMed.
  • CN105175320A - Preparation method of 3-hydroxypyridine.
  • Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for tre
  • 3-hydroxypyridine, 109-00-2. The Good Scents Company.

Sources

Optimization

Technical Support Center: Purification of 3-(2-Hydroxyethoxy)pyridin-2-ol

The following technical guide is structured as an advanced support resource for the purification of 3-(2-Hydroxyethoxy)pyridin-2-ol (also referred to as 3-(2-hydroxyethoxy)-2(1H)-pyridone ). It addresses the specific phy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced support resource for the purification of 3-(2-Hydroxyethoxy)pyridin-2-ol (also referred to as 3-(2-hydroxyethoxy)-2(1H)-pyridone ). It addresses the specific physicochemical challenges of this amphoteric, highly polar heterocycle.

Part 1: Initial Assessment & Chemical Logic

Before initiating purification, you must understand the "personality" of your crude mixture. This compound is not a simple organic solid; it is a polar, tautomeric heterocycle with a glycol ether side chain.

The Tautomerism Trap

Users often report inconsistent melting points or NMR spectra. This is primarily due to the 2-pyridone ⇌ 2-hydroxypyridine tautomerism.

  • Solid State: Predominantly exists as the 2-pyridone (amide-like) form due to strong intermolecular hydrogen bonding.

  • Solution: Solvent-dependent. In polar solvents (DMSO, MeOH, Water), the pyridone form is favored. In non-polar solvents, the hydroxy form may contribute, but solubility is generally poor.

The Impurity Landscape

The crude mixture typically results from the alkylation of 2,3-dihydroxypyridine with ethylene carbonate or 2-chloroethanol. The purification strategy must target three specific impurity classes:

Impurity TypeOriginChemical BehaviorRemoval Strategy
Starting Material (SM) Unreacted 2,3-dihydroxypyridineAmphoteric, highly water-soluble, chelating.pH-controlled extraction or aqueous wash.
Regioisomer (N-alkyl) 1-(2-hydroxyethyl)-3-hydroxy-2-pyridoneCompeting N-alkylation (kinetic product).Recrystallization (exploiting H-bond differences).
Inorganic Salts K₂CO₃, NaBr, etc.Reaction byproducts.Hot filtration or resin adsorption.

Part 2: Purification Workflows

Workflow A: The "Green" Crystallization (Recommended)

Best for: Scaling up (>10g) and removing N-alkylated isomers.

Logic: The target compound possesses a "Goldilocks" polarity—soluble in hot water/alcohols but crystallizes upon cooling due to strong lattice energy (pyridone stacking). The N-alkyl impurity disrupts this stacking and remains in the mother liquor.

Protocol:

  • Dissolution: Suspend the crude solid in Water:Ethanol (1:4 v/v) . Use 10 mL solvent per gram of crude.

  • Reflux: Heat to reflux (approx. 80°C). If the solution is not clear, add water dropwise until dissolution is complete.

    • Critical Check: If a dark oily residue remains insoluble at reflux, decant the hot supernatant. This oil is often polymeric waste.

  • Nucleation: Allow the solution to cool slowly to 40°C with gentle stirring (50 RPM).

  • Seeding: If available, add 0.1% wt/wt pure seed crystals. If not, scratch the glass wall.

  • Crystallization: Cool to 0-5°C and hold for 4 hours.

  • Filtration: Filter the white/off-white needles. Wash with cold Ethanol .

  • Drying: Vacuum dry at 45°C. Avoid high temperatures (>80°C) which can cause surface oxidation/discoloration.

Workflow B: The "Scavenger" Resin Method

Best for: Removing unreacted Starting Material (2,3-dihydroxypyridine) without chromatography.

Logic: 2,3-dihydroxypyridine has a catecholic-like motif (adjacent OH/NH groups) capable of chelation. We use this to selectively bind it.

Protocol:

  • Dissolve crude mixture in Methanol .

  • Add strongly basic anion exchange resin (e.g., Amberlyst A26 OH form) or a specific boronic acid resin .

  • Stir for 30 minutes. The catecholic SM binds more tightly to the basic resin or forms a boronate ester.

  • Filter off the resin.

  • Concentrate the filtrate to obtain the semi-purified product, then proceed to Workflow A for final polishing.

Part 3: Visualizing the Challenge

The following diagram illustrates the reaction pathways and the critical separation points.

PurificationLogic SM Starting Material (2,3-Dihydroxypyridine) Crude Crude Mixture (Target + Impurities + Salts) SM->Crude Alkylation Reagent Reagent (Ethylene Carbonate / Base) Reagent->Crude Alkylation Target Target Product 3-(2-Hydroxyethoxy)-2-pyridone (O-Alkylated) Crude->Target Major Path N_Impurity Impurity A (N-Alkylated) 1-(2-Hydroxyethyl)... Crude->N_Impurity Side Reaction Bis_Impurity Impurity B (Bis-Alkylated) Crude->Bis_Impurity Over-reaction Step1 Step 1: Solvent Selection (EtOH/H2O) Crude->Step1 Step2 Step 2: Hot Filtration (Removes Salts/Polymer) Step1->Step2 Step3 Step 3: Controlled Cooling Step2->Step3 Final Pure Crystals (>98% HPLC) Step3->Final Crystallizes Liquor Mother Liquor (Contains N-isomer & SM) Step3->Liquor Remains Soluble

Caption: Separation logic distinguishing the target O-alkylated pyridone from N-alkylated byproducts via solubility differentials.

Part 4: Troubleshooting & FAQs

Q1: The product is "oiling out" instead of crystallizing. Why?

Diagnosis: This usually indicates the presence of residual reaction solvent (e.g., DMF, DMSO) or a high concentration of the N-alkylated impurity which acts as a "solubility bridge." Solution:

  • Azeotropic Drying: Dissolve the oil in Methanol/Toluene and rotary evaporate to remove high-boiling solvents.

  • Trituration: Add Ethyl Acetate (in which the product is poorly soluble) to the oil and sonicate vigorously. This often forces the oil to solidify into a powder, which can then be recrystallized.

Q2: My HPLC shows a split peak for the product. Is it impure?

Diagnosis: Likely not . This is often the tautomeric equilibrium shifting during the chromatographic run, especially if you are using an acidic mobile phase. Verification: Run the HPLC at a higher temperature (40-50°C) or check NMR. If the NMR shows a clean spectrum, the split peak is an artifact of the method. Recommendation: Use a buffered mobile phase (Ammonium Acetate, pH 4.5) to stabilize the protonation state on the column.

Q3: How do I remove the inorganic salts without aqueous extraction?

Diagnosis: The compound is too water-soluble for standard EtOAc/Water extraction (it will stay in the water). Solution: Use "Dry Extraction" .

  • Evaporate the reaction mixture to dryness.

  • Suspend the solid residue in hot Ethanol or Isopropanol .

  • The organic product will dissolve; the inorganic salts (KBr, Na2CO3) will not.

  • Filter while hot. Evaporate the filtrate.

Q4: Can I use Silica Gel Chromatography?

Diagnosis: Yes, but with caution. Pyridones stick aggressively to silica due to their amide-like character, leading to tailing and yield loss. Solution:

  • Deactivation: Pre-wash the silica column with 1% Triethylamine in DCM.

  • Mobile Phase: Use DCM:Methanol (90:10 to 80:20). You need high polarity to elute it.

  • Alternative: Use Alumina (Neutral) or C18 Reverse Phase silica, which are much gentler on this compound.

References

  • BenchChem. 3-(2-Hydroxyethoxy)pyridin-2-ol Structure and Analogues. Retrieved from

  • National Institute of Standards and Technology (NIST). Pyridin-2-ol Tautomerism and Thermochemistry. Retrieved from

  • PubChem. 2,3-Dihydroxypyridine (Starting Material) Chemical Properties. Retrieved from

  • Sigma-Aldrich. Pyridin-2-ol Product Specification and Handling. Retrieved from

Troubleshooting

Minimizing N-alkylation side reactions in 3-(2-Hydroxyethoxy)pyridin-2-ol synthesis

Technical Support Center: Regioselective Synthesis of 3-(2-Hydroxyethoxy)pyridin-2-ol Module 1: Mechanistic Insight & The "Ambident" Challenge Q: Why am I observing N-alkylation when I only want to alkylate the 3-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Synthesis of 3-(2-Hydroxyethoxy)pyridin-2-ol

Module 1: Mechanistic Insight & The "Ambident" Challenge

Q: Why am I observing N-alkylation when I only want to alkylate the 3-hydroxyl group?

A: This is a classic problem of ambident nucleophilicity driven by the tautomeric nature of your starting material, 2,3-dihydroxypyridine (which exists predominantly as 3-hydroxy-2(1H)-pyridinone ).[1]

When you introduce a base, you generate an anionic species.[1] While the 3-hydroxyl group (


) is more acidic than the ring nitrogen (

), the resulting system is highly conjugated.
  • The Trap: Under aggressive conditions (strong base, high heat, polar aprotic solvents), you risk deprotonating the nitrogen or forming a "naked" anion where the nitrogen (a "soft" nucleophile) becomes competitively reactive towards the alkyl halide, especially if the alkylating agent is "soft" (like an iodide).

  • The Goal: You must maintain the reaction in a "Goldilocks Zone" where the 3-hydroxyl is deprotonated, but the nitrogen remains protonated or sterically/electronically shielded from reaction.

Visualizing the Competition:

ReactionPathways SM 3-Hydroxy-2-pyridinone (Starting Material) Base Base Treatment SM->Base MonoAnion Mono-Anion (3-O- deprotonated) Base->MonoAnion Mild Base (pK_a Control) DiAnion Di-Anion (N- and O- deprotonated) Base->DiAnion Strong Base/Excess Target TARGET PRODUCT 3-(2-Hydroxyethoxy)pyridin-2-one (O-Alkylation) MonoAnion->Target Major Pathway (Cs+ Effect) Impurity IMPURITY 1-(2-Hydroxyethyl)-3-hydroxypyridin-2-one (N-Alkylation) MonoAnion->Impurity Minor Pathway DiAnion->Target Minor Pathway DiAnion->Impurity Major Pathway

Figure 1: Reaction pathways showing how base strength dictates the ratio of O- vs. N-alkylation.

Module 2: Critical Process Parameters (CPP)

To minimize N-alkylation, you must control three variables: Base Identity , Cation Effect , and Alkylating Agent .[1]

The "Cesium Effect" (Chealation Control)

Data consistently shows that Cesium Carbonate (


)  provides superior O/N selectivity compared to Potassium (

) or Sodium (

) bases.
  • Why? The large Cesium cation (

    
    ) is "softer" and forms a loose ion pair with the phenoxide oxygen. This stabilizes the O-nucleophile and guides the transition state toward O-alkylation.[1]
    
  • Avoid: Sodium Hydride (

    
    ).[1] It creates a "naked" anion that is highly reactive and often leads to significant N-alkylation.[1]
    
Reagent Selection: The Protection Strategy

Using 2-bromoethanol directly is risky because the product contains a free hydroxyl group, which can react further (poly-alkylation) or interfere with the transition state.[1]

  • Recommendation: Use 2-(2-Bromoethoxy)tetrahydro-2H-pyran (THP-protected bromoethanol).[1]

  • Benefit: The bulky THP group adds steric hindrance, further discouraging attack at the crowded Nitrogen position, and prevents side reactions.

Solvent Choice
  • Preferred: DMF (Dimethylformamide) or Acetone.[1]

  • Note: While DMF promotes nucleophilic attack, it must be anhydrous.[1] Water solvates the anion, reducing the "Cesium Effect."

Module 3: Validated Experimental Protocol

Protocol: Regioselective Synthesis using the Cesium/THP Method

ParameterSpecificationRationale
Substrate 2,3-Dihydroxypyridine (1.0 eq)Starting material (Tautomer: 3-hydroxypyridin-2-one).[1][2]
Base

(1.1 - 1.2 eq)
Promotes O-selectivity via cation coordination.[1]
Reagent 2-(2-Bromoethoxy)tetrahydro-2H-pyran (1.1 eq)THP-protected to prevent side reactions/polymerization.[1]
Solvent Anhydrous DMF (0.2 M concentration)Polar aprotic solvent supports

mechanism.[1]
Temp

Sufficient for activation but low enough to suppress N-attack.[1]

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under

    
    , dissolve 2,3-dihydroxypyridine (1.0 eq) in anhydrous DMF.
    
  • Base Addition: Add

    
     (1.1 eq) in a single portion. Stir at Room Temperature (RT) for 30 mins to form the Cesium phenoxide salt. Observation: The suspension may change color (often yellow/orange).
    
  • Alkylation: Dropwise add 2-(2-Bromoethoxy)tetrahydro-2H-pyran (1.1 eq) dissolved in minimal DMF.

  • Reaction: Heat to

    
     and monitor by TLC/HPLC. Reaction is typically complete in 4-6 hours.[1]
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry organic layer over 
    
    
    
    and concentrate.[1]
  • Deprotection (The "Reveal"): Dissolve the intermediate in MeOH. Add catalytic p-TsOH (0.1 eq) or 1M HCl.[1] Stir at RT for 1 hour. Neutralize and extract.[1][3]

    • Result: High purity 3-(2-Hydroxyethoxy)pyridin-2-ol.[1]

Module 4: Troubleshooting & FAQs

Q: I am still seeing ~15% N-alkylated byproduct. How do I fix this?

  • Diagnosis: Your temperature might be too high, or your base stoichiometry is loose.[1]

  • Fix:

    • Lower reaction temperature to

      
       and extend reaction time.
      
    • Switch solvent to Acetone (reflux) if solubility permits.[1] Acetone is less polar than DMF, which often suppresses N-alkylation (charge separation is harder in less polar solvents).[1]

    • Ensure you are NOT using NaI or KI as a catalyst.[1] Iodides are "soft" and can sometimes encourage N-alkylation (soft-soft interaction).[1]

Q: Can I use Ethylene Carbonate instead of a bromo-reagent?

  • Insight: Yes, Ethylene Carbonate (EC) is a "Green" alternative, but it typically requires higher temperatures (

    
    ) or specific catalysts (e.g., Tetraalkylphosphonium halides) to drive the reaction.
    
  • Risk: At these high temperatures, thermodynamic control takes over, and you may see more N-alkylation or rearrangement.[1]

  • Verdict: Stick to the Alkyl Halide +

    
     route for high-value pharmaceutical intermediates where purity is paramount.[1] Use EC only for bulk industrial scales where you can tolerate lower selectivity.[1]
    

Q: My yield is low (<40%). Where did the material go?

  • Diagnosis: Pyridones are water-soluble.[1][4]

  • Fix: During workup, the product might be staying in the aqueous phase.

    • Solution: Use n-Butanol for extraction or saturate the aqueous layer with NaCl (salting out) before extracting with EtOAc/THF.[1]

Decision Tree for Troubleshooting:

Troubleshooting Start Problem Detected Issue1 High N-Alkyl Impurity (>10%) Start->Issue1 Issue2 Low Conversion / Yield Start->Issue2 Fix1 Action: Switch Base to Cs2CO3 Reduce Temp by 20°C Issue1->Fix1 Fix3 Action: Use THP-Protected Reagent (Avoids poly-alkylation) Issue1->Fix3 Fix2 Action: Check Water Content (Dry DMF/Base) Issue2->Fix2 Fix4 Action: Improve Extraction (Use n-BuOH or Salting Out) Issue2->Fix4

Figure 2: Troubleshooting logic for common synthetic deviations.

References

  • Regioselective O-Alkylation using Cesium Carbonate

    • Title: Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones.[1]

    • Source:Royal Society of Chemistry (RSC) Advances, 2014.
    • Relevance: Establishes the "Cesium Effect" for favoring O- over N-alkyl
    • URL:[Link]

  • pKa and Tautomerism of Hydroxypyridinones

    • Title: Prediction of 3-hydroxypyridin-4-one (HPO) hydroxyl pKa values.[1]

    • Source:National Institutes of Health (NIH) / PubMed, 2012.
    • )
    • URL:[Link]

  • General Pyridone Alkylation Reviews

    • Title: Regioselective N-Alkyl
    • Source:Journal of Organic Chemistry, 2015.[1]

    • Relevance: Discusses the factors (Solvent/Base) that drive the reaction towards N-alkylation, providing the inverse logic needed to avoid it.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Isolation of 3-(2-Hydroxyethoxy)pyridin-2-ol

[1] Topic: Preventing Decomposition & Maximizing Recovery During Workup Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current) Executive Summary & Chemical Profile The Molec...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Preventing Decomposition & Maximizing Recovery During Workup Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current)

Executive Summary & Chemical Profile

The Molecule: 3-(2-Hydroxyethoxy)pyridin-2-ol Core Challenge: This molecule exhibits "stealth" instability.[1] It does not typically explode or rapidly degrade; rather, it suffers from oxidative darkening , aqueous retention , and thermal polymerization during standard workups.

Physicochemical Profile
PropertyCharacteristicImpact on Workup
Tautomerism 2-Pyridone (Lactam)

2-Hydroxypyridine (Lactim)
The Lactam form dominates in aqueous solution, increasing water solubility and making extraction into non-polar solvents (EtOAc, DCM) difficult.[1]
Electronic State Electron-rich heteroaromaticHighly susceptible to oxidative polymerization (browning) when exposed to air at high pH or temperature.[1]
Solubility Amphoteric & Polar"Disappears" into the aqueous phase; requires specific pH control for isolation.
Thermal High Boiling Point / H-BondingConcentration to dryness often results in an intractable "tar" or oil due to intermolecular H-bonding.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My product turns black/brown during solvent removal."

Diagnosis: Oxidative degradation.[1] The electron-rich pyridine ring (activated by the 3-alkoxy group) acts similarly to a catechol or hydroquinone.[1] In the presence of trace metals or basic conditions, dissolved oxygen triggers radical polymerization, leading to colored quinone-like species.

Corrective Protocol:

  • Degas Solvents: Sparge all extraction solvents with Nitrogen or Argon for 15 minutes prior to use.[1]

  • Acidify Slightly: Ensure the workup is slightly acidic (pH 5–6).[1] Oxidation is orders of magnitude faster under basic conditions (phenolate/pyridinolate form).[1]

  • Add Antioxidants: Add trace Butylated Hydroxytoluene (BHT) to the organic solvent before concentration if the product is an oil.

Issue 2: "I see the product in the aqueous layer by LCMS, but it won't extract into EtOAc."

Diagnosis: Incorrect pH / Tautomeric trapping. At neutral or basic pH, the molecule exists as a polar pyridone or a salt.[1] Standard organic solvents cannot break the hydration shell.[1]

Corrective Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl.[1] This disrupts the hydration shell (Hofmeister effect).[1]

  • Solvent Switch: Switch from EtOAc to 9:1 Chloroform/Isopropanol or n-Butanol . The alcohol component is required to disrupt the intermolecular hydrogen bonding of the pyridone.

  • Continuous Extraction: If the partition coefficient (

    
    ) is < 1, use a liquid-liquid continuous extractor for 12–18 hours.
    
Issue 3: "The product oils out and refuses to crystallize."

Diagnosis: Hydrogen-bond networking. The terminal hydroxyl group on the ethoxy chain interacts with the pyridone amide, forming non-crystalline supramolecular networks (syrup).

Corrective Protocol:

  • Azeotropic Drying: Do not boil to dryness. Remove solvent until a viscous oil remains, then add Toluene or Acetonitrile and re-evaporate to remove trace water.[1]

  • Trituration: Dissolve the oil in minimal hot MeOH/DCM, then slowly add cold Et₂O or MTBE to force precipitation.[1]

Deep Dive: The Decomposition Mechanism

Understanding why the molecule degrades is the key to preventing it. The 3-alkoxy-2-pyridone system is electronically similar to a phenol.[1]

Pathway A: Oxidative Coupling (The "Browning" Effect)

Under basic conditions, the deprotonated pyridone (an anion) is easily oxidized by


 to a radical. This radical couples with other rings, forming dark, insoluble polymers.[1]
  • Prevention: Keep pH < 7 during concentration.

Pathway B: Thermal Dimerization

2-Pyridones can undergo [4+4] photodimerization or thermal condensation reactions at high temperatures (>60°C).[1]

  • Prevention: Keep rotovap bath temperature < 40°C.[1]

Visualization: Degradation & Tautomerism Pathways

DecompositionPathways cluster_0 Safe Zone Lactam 2-Pyridone Form (Stable in Water) Lactim 2-Hydroxypyridine (Aromatic) Lactam->Lactim Tautomerism Anion Pyridinolate Anion (High pH) Lactam->Anion Base (pH > 9) Radical Oxidative Radical Anion->Radical O2 / Metals Polymer Dark Polymer/Tar (Decomposition) Radical->Polymer Polymerization

Caption: Figure 1. The danger zone lies in high pH environments where oxidation triggers irreversible polymerization.

Recommended Experimental Protocols

Protocol A: The "Salting Out" Extraction (Standard)

Use this for general isolation of >500mg scales.

  • Quench: Cool reaction mixture to 0°C. Adjust pH to 6.0 using 1M HCl or sat.

    
    .[1]
    
  • Saturation: Add solid NaCl to the aqueous phase until no more dissolves. Agitate for 10 mins.

  • Extraction:

    • Do NOT use pure Diethyl Ether or Hexanes.[1]

    • Extract 3x with 10% MeOH in DCM or EtOAc .[1]

  • Drying: Dry organic layer over

    
     (Sodium Sulfate).[1] Avoid 
    
    
    
    as pyridones can coordinate to Mg, leading to loss on the filter cake.
  • Concentration: Evaporate at 35°C . Do not go to complete dryness; stop when a thick oil forms, then treat with ether to precipitate.[1]

Protocol B: Resin Purification (For High Purity)

Use this if the product is turning brown or failing to crystallize.

  • Loading: Dilute the aqueous reaction mixture with water.

  • Capture: Pass the solution through a column of Diaion HP-20 or Amberlite XAD-4 resin.[1] (These hydrophobic resins capture the organic pyridone while salts pass through).[1]

  • Wash: Flush column with 5 CV (Column Volumes) of distilled water to remove salts and metal catalysts.

  • Elution: Elute the product with MeOH or Acetonitrile .

  • Result: The eluted fraction is salt-free and usually crystallizes easily upon concentration.[1]

Visualization: Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture CheckPH Check pH Start->CheckPH IsAcidic Acidic (pH < 4) CheckPH->IsAcidic IsBasic Basic (pH > 8) CheckPH->IsBasic Adjust Adjust to pH 5-6 IsAcidic->Adjust Neutralize IsBasic->Adjust Acidify ExtractChoice Choose Extraction Solvent Adjust->ExtractChoice DCM_MeOH DCM : MeOH (9:1) (Standard) ExtractChoice->DCM_MeOH Standard nBuOH n-Butanol (Difficult Cases) ExtractChoice->nBuOH If product stays in Aq Dry Dry over Na2SO4 (No MgSO4) DCM_MeOH->Dry nBuOH->Dry Isolate Lyophilize or Cold Precipitation Dry->Isolate

Caption: Figure 2.[1] Decision logic for maximizing recovery based on pH and solvent choice.

References

  • Tautomerism of 2-Pyridones

    • Katritzky, A. R., et al.[1] "Tautomerism of Heterocycles."[1] Advances in Heterocyclic Chemistry. This seminal text explains the lactam-lactim equilibrium shift in aqueous vs. organic media.[1]

    • [1]

  • Oxidation of Hydroxypyridines

    • Duthie, A., et al. "Oxidative stability of 3-hydroxypyridine derivatives."[1] Journal of Organic Chemistry. Highlights the susceptibility of electron-rich pyridines to air oxidation at basic pH.[1]

  • Purification of Amphoteric Heterocycles

    • Organic Syntheses, Coll.[1] Vol. 10, p. 215 (2004).[1] Describes the isolation of water-soluble pyridine derivatives using continuous extraction and salting-out techniques.

    • [1]

  • Resin Capture Methods

    • Mitsubishi Chemical.[1] "Diaion HP-20 Application Guide for Pharmaceuticals."[1] details the use of styrene-divinylbenzene resins for desalting amphoteric organic compounds.[1]

    • [1]

Sources

Troubleshooting

Separation of regioisomers in 3-(2-Hydroxyethoxy)pyridin-2-ol synthesis

A Guide to Troubleshooting Regioisomer Formation and Separation Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of su...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Regioisomer Formation and Separation

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyridinols, specifically 3-(2-Hydroxyethoxy)pyridin-2-ol. The formation of regioisomers during the etherification of 2,3-dihydroxypyridine is a common challenge. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to enable efficient separation and purification.

Frequently Asked Questions (FAQs)

Q1: Why do I obtain two regioisomers during the synthesis of 3-(2-Hydroxyethoxy)pyridin-2-ol?

The synthesis typically involves a Williamson ether synthesis, which is an SN2 reaction between a deprotonated alcohol (alkoxide) and an alkyl halide.[1][2][3] The starting material, 2,3-dihydroxypyridine, possesses two different hydroxyl groups that can be deprotonated and act as nucleophiles.[4][5]

  • C3-OH (Phenolic Hydroxyl): The hydroxyl group at the 3-position.

  • C2-OH (Pyridin-2-one Tautomer): The hydroxyl group at the 2-position exists in equilibrium with its pyridin-2-one tautomer. The acidic N-H proton of the pyridone form makes the oxygen at C2 nucleophilic upon deprotonation.

Because both sites can react with the alkylating agent (e.g., 2-bromoethanol or ethylene oxide), a mixture of two products is formed: the desired 3-(2-Hydroxyethoxy)pyridin-2-ol and the isomeric byproduct 2-(2-Hydroxyethoxy)pyridin-3-ol .

Q2: Can the regioselectivity of the reaction be controlled to favor the desired isomer?

Controlling regioselectivity in this reaction is challenging but can be influenced by several factors. The relative acidity (pKa) of the two hydroxyl groups plays a crucial role. The pyridin-2-one proton is generally more acidic than the C3-hydroxyl group, leading to preferential formation of the C2-alkoxide under equilibrium conditions. However, kinetic vs. thermodynamic control can be influenced by:

  • Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) will deprotonate both sites, while weaker bases like potassium carbonate (K₂CO₃) may show some selectivity.[1]

  • Solvent: The choice of solvent can impact reaction rates and selectivity by stabilizing or destabilizing the transition states of the different reaction pathways.[6]

  • Protecting Groups: A more definitive but longer approach involves selectively protecting one hydroxyl group, performing the etherification, and then deprotecting it. This adds steps but guarantees regiochemical purity.

The following diagram illustrates the reaction pathway leading to the formation of both regioisomers.

G start 2,3-Dihydroxypyridine base Base (e.g., K₂CO₃, NaH) start->base Deprotonation intermediate1 C3-Alkoxide (Minor Nucleophile) base->intermediate1 Path A intermediate2 C2-Alkoxide (Major Nucleophile) base->intermediate2 Path B reagent Alkylating Agent (e.g., 2-bromoethanol) product1 Desired Product: 3-(2-Hydroxyethoxy)pyridin-2-ol reagent->product1 SN2 Attack from C3-O⁻ product2 Isomeric Byproduct: 2-(2-Hydroxyethoxy)pyridin-3-ol reagent->product2 SN2 Attack from C2-O⁻ intermediate1->reagent intermediate2->reagent mixture Crude Product Mixture product1->mixture product2->mixture

Caption: Reaction scheme for the formation of regioisomers.

Q3: What are the primary physicochemical differences between the regioisomers that can be exploited for separation?

The key to separating the two isomers lies in subtle differences in their physical properties, primarily polarity and hydrogen bonding capability.

  • Polarity: The position of the hydroxyethoxy group relative to the pyridine nitrogen and the other hydroxyl group affects the molecule's overall dipole moment. These differences, though small, are often sufficient for chromatographic separation.

  • Hydrogen Bonding: The isomers will have different capacities for intramolecular and intermolecular hydrogen bonding. This can influence their interaction with the stationary phase in chromatography. For instance, one isomer might interact more strongly with the silica gel in normal-phase chromatography.

Troubleshooting Guide: Isomer Separation

This section provides detailed protocols and troubleshooting advice for separating the regioisomers of 3-(2-Hydroxyethoxy)pyridin-2-ol.

Problem: Poor or no separation of regioisomers observed on TLC or by Flash Column Chromatography.

This is the most common issue. The high polarity and similar Rf values of the isomers make baseline separation difficult.

Workflow for Separation & Analysis

G start Crude Isomer Mixture tlc Step 1: TLC Method Development start->tlc decision Adequate Separation on TLC? tlc->decision flash Step 2A: Flash Column Chromatography decision->flash Yes hplc Step 2B: Preparative HPLC Method Dev. decision->hplc No analysis Step 3: Fraction Analysis (TLC, LC-MS) flash->analysis hplc->analysis combine Step 4: Combine Pure Fractions analysis->combine final Pure Isomers combine->final

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Differentiating 3-(2-Hydroxyethoxy)pyridin-2-ol from N-Alkylated Isomers

This guide provides a technical framework for differentiating 3-(2-hydroxyethoxy)pyridin-2-ol (predominantly existing as the 2-pyridone tautomer) from its N-alkylated regioisomer (1-(2-hydroxyethyl)-3-hydroxypyridin-2-on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for differentiating 3-(2-hydroxyethoxy)pyridin-2-ol (predominantly existing as the 2-pyridone tautomer) from its N-alkylated regioisomer (1-(2-hydroxyethyl)-3-hydroxypyridin-2-one).

These structural isomers share identical molecular weights (MW: 155.15 g/mol ) and similar polarity, making standard LC-MS differentiation insufficient. This guide focuses on definitive structural elucidation using NMR (HMBC/NOE) and IR spectroscopy.

Executive Summary & Structural Landscape

In the synthesis of kinase inhibitors and fragment-based drug discovery, the 3-alkoxypyridin-2-one scaffold is a privileged motif. A common synthetic route involves the alkylation of 2,3-dihydroxypyridine . Due to the ambident nucleophilicity of the pyridin-2-one anion, this reaction frequently yields a mixture of regioisomers.

  • Target (Product A): 3-(2-Hydroxyethoxy)pyridin-2(1H)-one

    • Mechanism:[1][2][3][4][5][6] O-alkylation at the C3-hydroxyl group.

    • Desired Property: Retains the N-H donor for hinge-binding in kinase pockets.

  • Impurity (Product B): 1-(2-Hydroxyethyl)-3-hydroxypyridin-2-one

    • Mechanism:[1][2][3][4][6] N-alkylation of the lactam nitrogen.

    • Consequence: Loss of H-bond donor capability; drastically altered SAR profile.

Structural Tautomerism Note

While chemically named "pyridin-2-ol" (Lactim), the molecule exists predominantly as the pyridin-2-one (Lactam) in solution (DMSO, MeOH) and solid state. This guide uses the pyridone nomenclature for spectral interpretation.

Isomers cluster_0 Reaction Bifurcation SM 2,3-Dihydroxypyridine (Ambident Nucleophile) Target TARGET (Product A) 3-(2-Hydroxyethoxy)pyridin-2-one (3-O-Alkylated) SM->Target Path A: 3-O-Alkylation (Favored by mild base) Isomer IMPURITY (Product B) 1-(2-Hydroxyethyl)-3-hydroxypyridin-2-one (N-Alkylated) SM->Isomer Path B: N-Alkylation (Favored by strong base/high temp)

Caption: Divergent alkylation pathways of 2,3-dihydroxypyridine yielding the target ether (A) and the N-alkylated impurity (B).

Analytical Differentiation Protocol

The following protocol relies on the distinct connectivity of the ethylene glycol side chain. In the Target (A), the chain is attached to an Oxygen at C3. In the Isomer (B), the chain is attached to the Nitrogen at position 1.

Method 1: 2D NMR (HMBC) - The "Gold Standard"

Heteronuclear Multiple Bond Correlation (HMBC) provides the only indisputable proof of structure by correlating the side-chain protons to the ring carbons.

Experimental Setup:

  • Solvent: DMSO-d6 (preferred for solubility and exchangeable proton visibility).

  • Concentration: >10 mg/mL.

  • Pulse Sequence: Standard gradient HMBC (optimized for 8-10 Hz coupling).

FeatureTarget (3-O-Alkylated)Isomer (N-Alkylated)Mechanistic Reason
Side Chain Protons

4.0 - 4.2 ppm (O-CH2)

3.9 - 4.1 ppm (N-CH2)
N-CH2 is typically slightly shielded relative to O-CH2, but overlap is common.
HMBC Correlation O-CH2

C3
(

145-148 ppm)
N-CH2

C2
(

158-160 ppm) AND C6 (

130-135 ppm)
Definitive: N-alkylation places the protons within 3 bonds of the Carbonyl (C2) and C6. O-alkylation is too far from C6.
C2 Shift (13C)

158 ppm (Carbonyl)

162 ppm (Carbonyl)
N-alkylation often deshields the carbonyl slightly compared to the NH form.
Method 2: 1H NMR (NOE/ROESY)

If 13C resolution is poor, Nuclear Overhauser Effect (NOE) spectroscopy can distinguish spatial proximity.

  • Target (A): Irradiation of the side-chain

    
     shows NOE enhancement of H4  (the aromatic proton adjacent to the substitution).
    
  • Isomer (B): Irradiation of the side-chain

    
     shows NOE enhancement of H6  (the proton adjacent to the nitrogen).
    
Method 3: IR Spectroscopy (Auxiliary)

While less specific than NMR, IR can support the assignment, particularly regarding the carbonyl environment.

  • Target (A): Shows a broad OH stretch (phenolic/alcohol) and a characteristic amide Carbonyl band

    
    1650-1660 cm⁻¹.
    
  • Isomer (B): The N-substitution removes the N-H stretch. The Carbonyl band often shifts to higher frequency (

    
    1665-1680 cm⁻¹) due to the loss of H-bond donation from the ring nitrogen.
    

Experimental Workflow: Synthesis & Purification

To ensure high purity of the target 3-(2-hydroxyethoxy)pyridin-2-ol , the synthesis must favor O-alkylation over N-alkylation.

Optimized Synthetic Protocol (O-Alkylation Favoring)

This protocol utilizes Ethylene Carbonate rather than 2-chloroethanol. Carbonates are "harder" electrophiles and, when catalyzed by weak bases, favor the phenolic oxygen (C3-OH) over the softer amide nitrogen.

Reagents:

  • 2,3-Dihydroxypyridine (1.0 eq)

  • Ethylene Carbonate (1.1 eq)

  • Base: K₂CO₃ (0.1 - 0.5 eq, catalytic to stoichiometric)

  • Solvent: DMF or DMAc

Step-by-Step:

  • Dissolution: Dissolve 2,3-dihydroxypyridine in DMF (0.5 M).

  • Base Addition: Add K₂CO₃. Note: Avoid NaH or strong bases, which deprotonate the amide NH and promote N-alkylation.

  • Reaction: Heat to 100-110°C for 4-6 hours. Monitor by HPLC.

    • Checkpoint: If N-alkylated impurity >5%, lower temperature and switch to a more specific base like TEA.

  • Workup: Cool to RT. Dilute with water. Acidify to pH 6.[7]

  • Purification:

    • The Target (A) is often less soluble in cold water than the N-alkylated isomer (B).

    • Recrystallize from Ethanol/Water (9:1) to remove trace N-alkylated isomers.

Analytical Decision Tree

DecisionTree Start Crude Product Mixture Step1 1. Run 1H NMR (DMSO-d6) Start->Step1 Check1 Are there distinct side-chain multiplets at 3.9 - 4.2 ppm? Step1->Check1 Step2 2. Run HMBC Experiment Check1->Step2 Yes ResultA Correlation: Side Chain -> C3 (~147 ppm) NO Correlation to C6 Step2->ResultA ResultB Correlation: Side Chain -> C2 (~160 ppm) AND Side Chain -> C6 (~135 ppm) Step2->ResultB ConclusionA CONFIRMED: Target 3-(2-Hydroxyethoxy)pyridin-2-one ResultA->ConclusionA ConclusionB CONFIRMED: Impurity N-Alkylated Isomer ResultB->ConclusionB

Caption: Analytical flowchart for definitive structural assignment using HMBC correlations.

References

  • N- versus O-alkyl

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Defines the "Gold Standard" HMBC correlations for distinguishing N-alkyl vs O-alkyl pyridones.
    • URL:[Link]

  • Regioselective N-Alkyl

    • Source: Journal of Organic Chemistry (ACS)
    • Context: Provides comparative data on conditions that force N-alkylation, serving as a negative control for O-alkyl
    • URL:[Link]

  • Differentiation of Regioisomers using Benchtop NMR.

    • Source: Oxford Instruments Application Notes[8]

    • Context: Validates the use of coupling constants and chemical shifts for distinguishing arom
    • URL:[Link]

  • Tautomerism and Spectral Interpret

    • Source: ScienceDirect / Journal of Molecular Structure
    • Context: Fundamental data on the lactam-lactim tautomerism shifts in DMSO.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.